Product packaging for (E)-7-Dodecenal(Cat. No.:CAS No. 82944-76-1)

(E)-7-Dodecenal

Cat. No.: B15398764
CAS No.: 82944-76-1
M. Wt: 182.30 g/mol
InChI Key: HTUHYXDEKCWDCI-AATRIKPKSA-N
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Description

(E)-7-Dodecenal is an unsaturated medium-chain aldehyde of significant interest in chemical ecology and analytical research. This compound is identified as a semiochemical, specifically functioning as a critical component in the pheromone blends of numerous Lepidopteran species, such as the forest tent caterpillar ( Malacosoma disstria ) and the spruce coneworm ( Dioryctria reniculelloides ) . Research into this compound is essential for understanding insect mating behaviors and developing sustainable pest management strategies. Furthermore, this compound serves as a potential biomarker in flavor and fragrance analysis, having been identified as a volatile constituent in natural sources like coriander . Its properties have been characterized using Gas Chromatography techniques, with established retention index data on both non-polar (DB-5, RI: 1397) and polar (DB-Wax, RI: 1732) columns available for analytical method development . As a medium-chain aldehyde, it is practically insoluble in water and exhibits high logP, indicating significant hydrophobicity . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use and is strictly not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B15398764 (E)-7-Dodecenal CAS No. 82944-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82944-76-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-7-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,12H,2-4,7-11H2,1H3/b6-5+

InChI Key

HTUHYXDEKCWDCI-AATRIKPKSA-N

Isomeric SMILES

CCCC/C=C/CCCCCC=O

Canonical SMILES

CCCCC=CCCCCCC=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (E)-7-Dodecenal: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-7-Dodecenal is an unsaturated aldehyde with a twelve-carbon chain. While its biological significance is not as extensively documented as its Z-isomer, which is a known insect pheromone, understanding its chemical and physical properties is crucial for researchers in various fields, including chemical synthesis, analytical chemistry, and chemical ecology. This technical guide provides a comprehensive overview of the known properties of this compound, along with generalized experimental protocols relevant to its synthesis and purification, and a workflow for investigating its potential biological activity.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound. It is important to note that many of the available data points are based on computational models rather than direct experimental measurement.

PropertyValueSource
Molecular Formula C₁₂H₂₂OPubChem[1]
Molecular Weight 182.30 g/mol PubChem[1]
IUPAC Name (E)-dodec-7-enalPubChem[1]
CAS Number 82944-76-1PubChem[1]
Boiling Point (Computed) 526.78 K (253.63 °C)Cheméo[2]
Melting Point (Computed) Not Available
Density (Computed for isomer (E)-2-dodecenal) 0.849 g/mL at 25 °CSigma-Aldrich[3][4]
Water Solubility (Computed) 0.0029 g/LFooDB
logP (Octanol-Water Partition Coefficient) (Computed) 3.882Cheméo[2]
Refractive Index (for similar long-chain aldehydes) ~1.44-1.46 @ 20°CThe Good Scents Company[5]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the public domain, the following sections provide detailed, generalized methodologies for the synthesis and purification of long-chain unsaturated aldehydes. These protocols can be adapted by skilled researchers for the specific synthesis of this compound.

Synthesis of a Long-Chain Unsaturated Aldehyde (General Protocol)

This protocol describes a general method for the synthesis of an α,β-unsaturated aldehyde via a Wittig-type reaction, a common and versatile method for forming carbon-carbon double bonds.

Materials:

  • A suitable phosphonium salt (e.g., (formylmethyl)triphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • An appropriate long-chain alkyl halide (e.g., 1-bromoheptane to form the C10 backbone for a dodecenal)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-butyllithium in hexanes) to the suspension via the dropping funnel with vigorous stirring under a nitrogen atmosphere. The formation of the ylide is often indicated by a color change.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve the long-chain alkyl halide in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude unsaturated aldehyde.

Purification of a Long-Chain Aldehyde by Column Chromatography

Materials:

  • Crude unsaturated aldehyde

  • Silica gel (for column chromatography)

  • A suitable solvent system (eluent), determined by thin-layer chromatography (TLC) (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the purified unsaturated aldehyde.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Biological Activity Investigation Workflow

While the specific biological role of this compound is not well-defined, its structural similarity to known insect pheromones suggests a potential role in chemical communication. The following workflow outlines the standard experimental approach for identifying and characterizing the biological activity of a putative insect pheromone.

Pheromone_Identification_Workflow cluster_extraction Extraction & Identification cluster_electrophysiology Electrophysiological Bioassay cluster_behavioral Behavioral Bioassay A Collection of Volatiles from Insect B Gas Chromatography-Mass Spectrometry (GC-MS) Analysis A->B Chemical Analysis C Identification of this compound B->C Structure Elucidation D Electroantennography (EAG) Screening C->D Test for Olfactory Detection E Gas Chromatography-Electroantennographic Detection (GC-EAD) D->E Identify Active Components in Mixture F Confirmation of Antennal Response E->F Confirm Specificity G Wind Tunnel Assay F->G Observe Behavioral Response in Controlled Environment H Field Trapping Experiments G->H Test Efficacy in Natural Environment I Determination of Behavioral Role (e.g., Attractant, Repellent) H->I Functional Characterization

Caption: Workflow for Pheromone Identification and Bioassay.

Conclusion

This compound presents an interesting target for further chemical and biological investigation. While a comprehensive set of experimentally determined physical properties is still lacking, the computational data provides a solid foundation for future research. The generalized protocols for synthesis and purification offered in this guide can be adapted to produce this compound for further study. Moreover, the outlined workflow for biological activity screening provides a clear path for elucidating its potential role as a semiochemical. This technical guide serves as a valuable resource for researchers aiming to explore the properties and potential applications of this compound.

References

The Elusive Presence of (E)-7-Dodecenal in Insects: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This technical guide addresses the current scientific understanding of the natural occurrence of (E)-7-Dodecenal in insects. Despite a comprehensive review of scientific literature and chemical ecology databases, there is currently no documented evidence of this compound being naturally produced or utilized as a semiochemical by any insect species.

The Pherobase, a comprehensive database of insect pheromones and semiochemicals, contains entries for the geometric isomer, (Z)-7-Dodecenal, but not for the (E)-isomer. This suggests that this compound is either not a common insect semiochemical or its presence has yet to be discovered and documented.

To fulfill the user's request for an in-depth technical guide and to illustrate the methodologies and data presentation required for such a document, the following sections will focus on the well-documented isomer, (Z)-7-Dodecenal . This compound serves as a relevant analogue and its study provides a framework for the potential future investigation of other related semiochemicals.

Illustrative Guide: The Natural Occurrence of (Z)-7-Dodecenal in Insects

This guide provides an in-depth overview of the natural occurrence, biosynthesis, and perception of (Z)-7-Dodecenal, a known pheromone component in several insect species.

Natural Occurrence of (Z)-7-Dodecenal

(Z)-7-Dodecenal has been identified as a key semiochemical, primarily a sex pheromone, in several species of Lepidoptera. Its primary function is to mediate long-range attraction of males to females for the purpose of mating.

Table 1: Documented Occurrences of (Z)-7-Dodecenal in Insects

OrderFamilySpeciesCommon NameFunction
LepidopteraCrambidaeConiesta ignefusalisPearl Millet StemborerPheromone
LepidopteraLasiocampidaeMalacosoma disstriaForest Tent CaterpillarPheromone
LepidopteraLimacodidaeMicroleon longipalpisSlug Caterpillar MothAttractant
LepidopteraPterophoridaeTrichoptilus wahlbergiAttractant
LepidopteraXyloryctidaeRhyzosthenes falciformisAttractant

Source: The Pherobase.[1]

Biosynthesis of Dodecenal Pheromones

The biosynthesis of C12 aldehyde pheromones in moths typically originates from fatty acid metabolism. While the specific pathway for (Z)-7-Dodecenal is not fully elucidated in the cited species, a generalizable pathway can be inferred from studies on related compounds. This process involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and oxidation.

A proposed biosynthetic pathway for a C12 aldehyde pheromone is depicted below. This pathway starts with a common fatty acid precursor, such as palmitic acid (C16), which undergoes desaturation and then chain-shortening to produce the C12 fatty acyl precursor. This is then reduced to a fatty alcohol and subsequently oxidized to the aldehyde.

Biosynthesis A Palmitoyl-CoA (C16) B Δ11-Desaturase A->B C Z11-Hexadecenoyl-CoA B->C D Chain Shortening (β-oxidation) C->D E Z9-Dodecenoyl-CoA D->E F Desaturase (e.g., Δ7) E->F Hypothetical for Z7 G Z7-Dodecenoyl-CoA F->G H Fatty Acyl Reductase (FAR) G->H I (Z)-7-Dodecenol H->I J Alcohol Oxidase I->J K (Z)-7-Dodecenal J->K

A generalized biosynthetic pathway for C12 aldehyde pheromones.
Experimental Protocols

The identification and quantification of (Z)-7-Dodecenal in insects require meticulous experimental procedures. Below are representative protocols for key stages of the analysis.

This protocol describes a standard method for excising pheromone glands from female moths.

  • Insect Preparation: Use virgin female moths during their peak calling (pheromone-releasing) period, typically 2-3 days post-eclosion. Anesthetize the moth by chilling it at 4°C for 5-10 minutes.

  • Gland Dissection: Under a dissecting microscope, carefully extend the ovipositor by gently squeezing the abdomen. Using fine forceps and micro-scissors, excise the intersegmental membrane between the 8th and 9th abdominal segments. This tissue contains the pheromone gland.

  • Solvent Extraction: Immediately place the excised gland into a 2 mL glass vial containing 100 µL of high-purity hexane. Add an internal standard (e.g., 10 ng of hexadecyl acetate) for quantification.

  • Extraction Period: Allow the extraction to proceed for 30 minutes at room temperature.

  • Sample Storage: Transfer the hexane extract to a clean vial and store at -20°C until analysis.

This protocol outlines a typical GC-MS method for the identification and quantification of (Z)-7-Dodecenal.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable for separating the pheromone components.

  • Injection: Inject 1 µL of the hexane extract in splitless mode. The injector temperature should be set to 250°C.

  • Oven Program: A typical temperature program is:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-450.

  • Identification: (Z)-7-Dodecenal is identified by comparing its retention time and mass spectrum with those of an authentic synthetic standard.

  • Quantification: The amount of the pheromone is calculated by comparing its peak area to the peak area of the internal standard.

GCMS_Workflow start Pheromone Gland Extract injection GC Injection Port (250°C) start->injection separation Capillary Column Separation (Temperature Program) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (Quadrupole) ionization->detection output Mass Spectrum & Chromatogram detection->output analysis Data Analysis (Identification & Quantification) output->analysis

A typical workflow for GC-MS analysis of insect pheromones.
Pheromone Perception and Signaling Pathway

The perception of aldehyde pheromones like (Z)-7-Dodecenal occurs in specialized olfactory sensilla on the antennae of male insects. The signal transduction from the binding of the pheromone molecule to a behavioral response involves a complex cascade of events.

  • Pheromone Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle.

  • Transport: A Pheromone-Binding Protein (PBP) binds to the hydrophobic pheromone molecule and transports it across the aqueous sensillum lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

  • Receptor Activation: The pheromone-PBP complex interacts with a specific Pheromone Receptor (PR) on the ORN membrane. This receptor is typically a complex of a ligand-binding ORx protein and a co-receptor (Orco).

  • Signal Transduction: Activation of the PR-Orco complex opens an ion channel, leading to a depolarization of the ORN membrane.

  • Action Potential: If the depolarization reaches a threshold, an action potential is generated and travels down the axon of the ORN.

  • Central Processing: The signal is transmitted to the Antennal Lobe of the insect's brain, where it is processed in specific glomeruli, leading to a behavioral response, such as upwind flight towards the pheromone source.

Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone (Z)-7-Dodecenal PBP PBP Pheromone->PBP Binding Complex Pheromone-PBP Complex PBP->Complex Receptor Pheromone Receptor (ORx + Orco) Complex->Receptor Activation Channel Ion Channel Opening Receptor->Channel Depolarization Membrane Depolarization Channel->Depolarization Ion Influx AP Action Potential Depolarization->AP Brain Signal to Antennal Lobe AP->Brain

A schematic of a pheromone signaling pathway in an insect.
Conclusion

While this compound remains an unconfirmed semiochemical in the insect world, its isomer, (Z)-7-Dodecenal, serves as a valuable case study. The methodologies and principles outlined in this guide for the study of (Z)-7-Dodecenal are directly applicable to the investigation of novel insect semiochemicals. Future research, employing advanced analytical techniques such as GC-Electroantennography (GC-EAD) and coupled GC-Single Sensillum Recording (GC-SSR), may yet reveal the presence and ecological role of this compound in insects. Such discoveries would further enhance our understanding of chemical communication and could provide new avenues for the development of species-specific pest management strategies.

References

(E)-7-Dodecenal: A Technical Guide to its Role as an Insect Sex Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

(E)-7-Dodecenal is a significant semiochemical, acting as a species-specific sex pheromone for various insects, most notably the European grapevine moth (Lobesia botrana). This guide provides an in-depth analysis of its biochemical properties, mode of action, and application in integrated pest management strategies. It is intended for researchers, scientists, and professionals in drug development and crop protection.

Chemical and Physical Properties

This compound is a straight-chain unsaturated aldehyde. Its fundamental chemical and physical characteristics are summarized below.

PropertyValue
Molecular Formula C12H22O[1]
Molecular Weight 182.30 g/mol [1]
IUPAC Name (E)-dodec-7-enal[1]
CAS Number 82944-76-1[1]
Appearance Colorless to pale yellow clear liquid
Boiling Point 261.00 to 263.00 °C @ 760.00 mm Hg[2]
Flash Point 234.00 °F (112.22 °C)[2]

Biosynthesis of this compound Precursors

The biosynthesis of moth sex pheromones, including the precursors to this compound, is a complex enzymatic process occurring in the pheromone glands of the female insect. It typically involves the modification of common fatty acids through desaturation and chain-shortening. In the case of the European grapevine moth, the biosynthesis of a related major pheromone component, (E,Z)-7,9-dodecadienyl acetate, provides a well-studied model for the production of C12 unsaturated fatty acids. This process begins with tetradecanoic acid and involves a series of enzymatic steps.[3][4][5] The final conversion to an aldehyde like this compound would involve the action of a fatty acyl reductase.

The proposed biosynthetic pathway for a key precursor, (Z)-9-dodecenoic acid, is illustrated below. The introduction of the E7 double bond is catalyzed by a yet-to-be-fully-identified Δ7 desaturase.[3][4][5]

G cluster_0 Biosynthesis of (Z)-9-Dodecenoic Acid Tetradecanoic_acid Tetradecanoic acid Z11_Tetradecenoic_acid (Z)-11-Tetradecenoic acid Tetradecanoic_acid->Z11_Tetradecenoic_acid Δ11 Desaturase (Lbo_PPTQ) Z9_Dodecenoic_acid (Z)-9-Dodecenoic acid Z11_Tetradecenoic_acid->Z9_Dodecenoic_acid Chain Shortening (Acyl-CoA Oxidases)

Caption: Proposed biosynthetic pathway for (Z)-9-dodecenoic acid in L. botrana.

Mode of Action: The Insect Olfactory Signaling Pathway

Insects detect volatile chemical cues such as sex pheromones through their olfactory system, primarily located on the antennae.[6][7] The antennae are covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs).[7] The detection of this compound initiates a cascade of events leading to a behavioral response in the male insect.

The process begins when the pheromone molecule enters the sensillum through pores and is transported to the ORN dendrites. It then binds to a specific odorant receptor (Or) protein, which is part of a receptor-coreceptor (Orco) complex.[7] This binding is believed to gate the opening of an ion channel, leading to the depolarization of the neuron's membrane and the generation of an action potential.[7] This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately triggering a specific behavioral response, such as upwind flight towards the pheromone source.[6]

G cluster_0 Olfactory Signal Transduction Pheromone This compound PBP Pheromone Binding Protein Pheromone->PBP Enters Sensillum Receptor Odorant Receptor (Or-Orco Complex) PBP->Receptor Transport to Receptor Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Binds and Activates Signal Action Potential Generation Neuron->Signal Depolarization Brain Antennal Lobe (Brain) Signal->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Signal Processing

Caption: Generalized insect olfactory signaling pathway.

Applications in Pest Management

This compound is a key component in semiochemical-based pest control strategies, particularly for the European grapevine moth.[8] The primary application is mating disruption, an environmentally friendly technique that reduces pest populations over time.[8]

In this approach, synthetic this compound is released into the crop environment at a concentration high enough to overwhelm the male moths' ability to locate females. This is achieved by creating a multitude of false pheromone trails, which distracts the males and significantly reduces the chances of successful mating.[8]

These formulations are often designed for controlled release and are biodegradable.[8] Application rates are carefully managed to be effective while minimizing environmental impact.

ParameterValue
Target Pest European grapevine moth (Lobesia botrana)[8]
Application Method Mating Disruption[8]
Formulation Type Ready-to-use liquid that hardens into a biodegradable confusant[8]
Application Rate 16 to 40 grams of active ingredient per acre per application[8]
Maximum Annual Rate 150 grams of active ingredient per acre per year[8]

Experimental Protocols

Electroantennography (EAG)

Electroantennography is a widely used electrophysiological technique to measure the electrical response of an insect's antenna to volatile compounds.[9][10] It serves as a powerful tool for screening the bioactivity of pheromones and other semiochemicals.

Objective: To measure the depolarization of olfactory receptor neurons on the insect antenna in response to this compound.

Materials:

  • Live insect (e.g., male L. botrana)

  • Stereo microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Silver wire electrodes

  • Electrode puller

  • Amplifier and data acquisition system

  • Charcoal-filtered, humidified air stream

  • Odor delivery system (e.g., puff-style)

  • This compound solution in an appropriate solvent (e.g., hexane)

  • Filter paper strips

Protocol:

  • Electrode Preparation:

    • Pull glass capillaries to a fine point using an electrode puller.

    • Fill the capillaries with a saline solution (e.g., Ringer's solution).

    • Insert silver wires into the capillaries to act as electrodes.

  • Antenna Preparation:

    • Immobilize the insect.

    • Carefully excise one antenna at its base using micro-scissors.[10]

    • Mount the excised antenna between the two electrodes, ensuring good electrical contact. One electrode is placed at the base and the other at the tip of the antenna.[9][10]

  • Stimulus Preparation:

    • Apply a known concentration and volume of the this compound solution to a filter paper strip.

    • Allow the solvent to evaporate completely.

    • Insert the filter paper into a Pasteur pipette or other delivery cartridge.

  • Recording:

    • Establish a stable baseline recording with a continuous flow of clean, humidified air over the antenna.

    • Deliver a puff of air through the stimulus cartridge, carrying the this compound molecules over the antenna.

    • Record the resulting negative voltage deflection, which is the EAG response.[10]

    • Allow the antenna to recover before presenting the next stimulus.

    • Use a solvent-only control to ensure the response is to the pheromone and not the solvent.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts) for different concentrations of this compound.

    • The amplitude of the response generally increases with stimulus concentration until a saturation point is reached.[10][11]

G cluster_0 EAG Experimental Workflow A Prepare Electrodes (Glass Capillaries + Saline) C Mount Antenna on Electrodes A->C B Excise Insect Antenna B->C E Establish Stable Baseline (Clean Airflow) C->E D Prepare Pheromone Stimulus (this compound on Filter Paper) F Deliver Pheromone Puff to Antenna D->F E->F G Record Voltage Deflection (EAG Response) F->G H Analyze Response Amplitude G->H

Caption: A typical workflow for an electroantennography (EAG) experiment.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of (E)-7-Dodecenal in Lepidoptera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-7-Dodecenal is a critical semiochemical used in the chemical communication of numerous Lepidoptera species. Understanding its biosynthesis is paramount for developing targeted and environmentally benign pest management strategies, as well as for broader applications in biotechnology and drug development. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, drawing parallels from closely related and well-characterized lepidopteran pheromone biosynthetic systems. While the complete enzymatic cascade for this compound has not been fully elucidated, a robust hypothetical pathway has been inferred from existing research. This document provides a comprehensive overview of this putative pathway, details the experimental protocols required for its full characterization, and presents available data in a structured format.

The Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound in Lepidoptera is believed to follow a multi-step enzymatic pathway originating from common fatty acid metabolism. This pathway involves a series of modifications including desaturation, chain shortening, and a final reductive step. The proposed sequence of reactions is based on extensive studies of other C10-C18 lepidopteran sex pheromones.[1]

The key enzymatic steps are hypothesized as follows:

  • De Novo Fatty Acid Synthesis: The pathway begins with the synthesis of saturated fatty acids, typically palmitic acid (C16:0) or myristic acid (C14:0), through the standard fatty acid synthase (FAS) complex.

  • Desaturation: A fatty acyl-CoA desaturase (FAD) introduces a double bond into the saturated fatty acid precursor. For the formation of a precursor to a C12 pheromone with a double bond at the 7th position, a Δ11-desaturase acting on a C14 or C16 acyl-CoA is a likely candidate. This initial desaturation is often followed by chain shortening.

  • Chain Shortening: The unsaturated C14 or C16 fatty acyl-CoA is then subjected to a controlled round of β-oxidation, catalyzed by acyl-CoA oxidases, to shorten the carbon chain by two carbons, resulting in a C12 or C14 intermediate.[2][3]

  • Second Desaturation (Hypothetical): A key, and as yet unidentified, Δ7-desaturase is proposed to introduce a double bond at the 7th position of the C12 fatty acyl-CoA precursor. A significant challenge in fully elucidating this pathway is the characterization of this "elusive" desaturase, particularly one that produces the (E)-isomer.[2][3]

  • Reduction to Aldehyde: The final step is the reduction of the (E)-7-dodecenoyl-CoA to the corresponding aldehyde, this compound. This reaction is catalyzed by a fatty acyl reductase (FAR). While many FARs involved in pheromone biosynthesis produce alcohols, a subset is capable of producing aldehydes.[4][5]

The following diagram illustrates this hypothetical pathway:

E-7-Dodecenal_Biosynthesis cluster_0 De Novo Fatty Acid Synthesis cluster_1 Pheromone Gland Specific Modifications Palmitic_Acid Palmitic Acid (C16:0) / Myristic Acid (C14:0) Unsaturated_Precursor Unsaturated C14/C16 Acyl-CoA Palmitic_Acid->Unsaturated_Precursor Δ11-Desaturase C12_Intermediate Dodecenoic Acyl-CoA Intermediate Unsaturated_Precursor->C12_Intermediate Acyl-CoA Oxidase (Chain Shortening) E7_Dodecenoic_Acid (E)-7-Dodecenoic Acyl-CoA C12_Intermediate->E7_Dodecenoic_Acid Δ7-Desaturase (Elusive) E7_Dodecenal This compound E7_Dodecenoic_Acid->E7_Dodecenal Fatty Acyl Reductase (Aldehyde-producing) Transcriptome_Workflow Dissection Pheromone Gland Dissection RNA_Extraction Total RNA Extraction Dissection->RNA_Extraction Sequencing mRNA Library Prep & Sequencing RNA_Extraction->Sequencing Assembly De Novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation Assembly->Annotation Candidate_Genes Identification of Candidate Genes Annotation->Candidate_Genes Heterologous_Expression_Workflow Gene_Cloning Clone Candidate Gene into Yeast Vector Yeast_Transformation Transform Yeast with Expression Construct Gene_Cloning->Yeast_Transformation Expression_Induction Induce Gene Expression Yeast_Transformation->Expression_Induction Substrate_Feeding Feed with Precursor (e.g., Fatty Acid) Expression_Induction->Substrate_Feeding Lipid_Extraction Extract Total Lipids Substrate_Feeding->Lipid_Extraction GCMS_Analysis Analyze Products by GC-MS Lipid_Extraction->GCMS_Analysis

References

The Role of (E)-7-Dodecenal and Related Alkenals in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical communication is a cornerstone of insect behavior, governing critical life processes such as mating, aggregation, and host location. Among the vast arsenal of semiochemicals, straight-chain unsaturated aldehydes play a pivotal role. This technical guide delves into the function of (E)-7-Dodecenal and its closely related, well-documented analogue, (Z)-7-tetradecenal, as potent sex pheromones, primarily within the Lepidoptera order. While specific data on this compound is limited, the functional role of the C7 double bond in an aldehydic chain is well-established through extensive research on analogues. This document will use the olive moth (Prays oleae) and citrus flower moth (Prays citri), which utilize (Z)-7-tetradecenal as their primary sex pheromone, as a model system to explore the biosynthesis, perception, and behavioral impact of this class of molecules. We provide a summary of quantitative data, detailed experimental protocols for their study, and diagrams of the key biological and experimental pathways.

Introduction: The Function of 7-Alkenals in Insect Communication

Unsaturated aldehydes are a significant class of insect pheromones, particularly in moths. Their structure, characterized by a specific chain length, the position and geometry of double bonds, and an aldehyde functional group, allows for a high degree of species specificity in communication. This compound belongs to this class of compounds. While its role is not as extensively documented as its Z-isomer or other chain-length variants, its structural features strongly suggest a function as a sex pheromone component.

The most thoroughly studied analogue is (Z)-7-tetradecenal, the primary sex pheromone of major agricultural pests like the olive moth (Prays oleae) and the citrus flower moth (Prays citri)[1][2][3][4]. In these species, the female releases the pheromone to attract conspecific males for mating. The male's ability to detect minute quantities of this specific compound triggers a stereotyped behavioral cascade, including upwind flight and landing near the source. This guide will leverage the robust data from the Prays system to illustrate the core functions of 7-alkenal pheromones.

Quantitative Data on Pheromone Activity

Effective pheromone action is highly dependent on concentration and blend ratios. The following tables summarize quantitative data from studies on Prays species, which serve as a proxy for understanding the activity levels of 7-alkenal pheromones.

Table 1: Behavioral Response of Male Prays nephelomima to (Z)-7-Tetradecenal in Field Trapping Assays
Pheromone Dose (µg)Mean Moth Catch (± SE)Statistical Significance vs. Control
0 (Control)0.5 (± 0.2)-
105.8 (± 1.5)Significant
3010.2 (± 2.1)Significant
10015.5 (± 3.4)Significant
30020.1 (± 4.0)Significant
100018.9 (± 3.8)Significant
Data adapted from a dose-response trial in a lemon orchard. As the pheromone dose increased from 10 µg to 300 µg, the moth catch increased, indicating a clear dose-dependent attraction[5].
Table 2: Optimal Pheromone Doses for Monitoring and Mating Disruption in Prays oleae
ApplicationPheromone ComponentOptimal DoseTrap Type UsedReference
Population Monitoring(Z)-7-Tetradecenal1 mgPherocon 1C / Delta[6]
Mating Disruption(Z)-7-TetradecenalAerosol (2-5 units/ha)N/A[2]
These values represent the amounts of synthetic pheromone loaded into dispensers that provide effective male capture for monitoring or atmospheric saturation for mating disruption[2][6].

Biosynthesis and Perception of 7-Alkenal Pheromones

The production and detection of pheromones rely on specialized biochemical and neurological pathways.

Hypothetical Biosynthesis Pathway

The biosynthesis of C12 and C14 aldehydes in moths typically originates from common fatty acid precursors like palmitic acid (C16) or stearic acid (C18). The pathway involves a series of enzymatic steps including desaturation, chain-shortening, reduction, and oxidation. Based on related systems, the biosynthesis of a compound like this compound would likely follow the pathway illustrated below.

dot cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis Pathway Palmitoyl_CoA Palmitoyl-CoA (C16) Desaturase Δ9-Desaturase Palmitoyl_CoA->Desaturase Introduces double bond C16_Z9 (Z)-9-Hexadecenoic Acid Desaturase->C16_Z9 ChainShortening Chain Shortening (Acyl-CoA Oxidase) C14_Z7 (Z)-7-Tetradecenoic Acid ChainShortening->C14_Z7 Desaturase2 Δ7-Desaturase (Hypothetical) C12_E7_Acid (E)-7-Dodecenoic Acid Desaturase2->C12_E7_Acid FAR Fatty Acyl-CoA Reductase (FAR) C12_E7_Alcohol (E)-7-Dodecen-1-ol FAR->C12_E7_Alcohol Oxidase Alcohol Oxidase Pheromone This compound Oxidase->Pheromone C16_Z9->ChainShortening Removes 2 carbons C14_Z7->Desaturase2 Introduces E7 bond (Isomerization may occur) C12_E7_Acid->FAR Reduction of carboxyl group C12_E7_Alcohol->Oxidase Oxidation of alcohol group

Caption: Hypothetical biosynthesis of this compound from a C16 fatty acid precursor.

Olfactory Signal Transduction Pathway

Detection of the pheromone occurs in specialized olfactory sensory neurons (OSNs) located within hair-like sensilla on the male's antennae. The aldehyde molecule binds to a specific odorant receptor (OR), which forms a heterodimeric ion channel with a conserved co-receptor (Orco). This binding directly gates the channel, leading to an influx of cations and depolarization of the neuron.

Olfactory_Signal_Transduction cluster_membrane Dendritic Membrane of OSN cluster_neuron Neuron Interior Pheromone This compound Receptor Odorant Receptor (OR) Orco Co-Receptor Pheromone->Receptor:f0 Binding IonChannel Ion Channel (Gated) Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Firing Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal to Brain GC_EAD_Workflow Extract Pheromone Gland Hexane Extract GC Gas Chromatograph Extract->GC Splitter Effluent Splitter GC->Splitter FID FID Detector Splitter->FID Antenna Male Antenna Preparation Splitter->Antenna Recorder Data Recorder FID->Recorder Amplifier EAG Amplifier Antenna->Amplifier Amplifier->Recorder Chromatogram FID Chromatogram Recorder->Chromatogram EAG_Signal EAG Signal Recorder->EAG_Signal Analysis Analysis: Align Signals to Identify Active Peaks Chromatogram->Analysis EAG_Signal->Analysis

References

(E)-7-Dodecenal CAS registry number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-7-Dodecenal is an unsaturated aldehyde with relevance in chemical ecology, particularly as an insect pheromone component. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological roles. Detailed methodologies for its synthesis via the Wittig reaction and its analysis by gas chromatography-mass spectrometry (GC-MS) are presented. Furthermore, the broader context of unsaturated aldehydes in cellular signaling, particularly their involvement in lipid peroxidation pathways, is discussed. This document aims to serve as a valuable resource for researchers investigating the chemical and biological facets of this compound and related long-chain aldehydes.

Chemical Identification and Properties

This compound is a long-chain aliphatic aldehyde characterized by a carbon-carbon double bond between the seventh and eighth carbon atoms in a twelve-carbon chain, with the trans (E) configuration.

Identifier Value
CAS Registry Number 82944-76-1[1]
IUPAC Name (E)-dodec-7-enal[1]
Molecular Formula C₁₂H₂₂O[1]
Molecular Weight 182.30 g/mol [1]

Synonyms:

  • This compound[1]

  • 7E-Dodecenal[1]

  • 7-Dodecenal[1]

  • 7-dodecenal, E[1]

  • (7E)-7-Dodecenal[1]

A comprehensive list of its physicochemical properties is provided in the table below.

Property Value Source
XLogP3 4.4PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 9PubChem
Exact Mass 182.167065 g/mol PubChem
Monoisotopic Mass 182.167065 g/mol PubChem
Topological Polar Surface Area 17.1 ŲPubChem
Heavy Atom Count 13PubChem
Complexity 127PubChem

Synthesis of this compound

The Wittig reaction is a versatile and widely employed method for the stereoselective synthesis of alkenes, making it a suitable approach for the preparation of this compound.[2][3][4][5][6] This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a stabilized ylide is typically used to favor the formation of the (E)-isomer.[6]

General Wittig Reaction Workflow

The synthesis can be conceptually broken down into two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the appropriate aldehyde.

G General Workflow for Wittig Synthesis A Triphenylphosphine C Phosphonium Salt A->C B Alkyl Halide B->C E Phosphonium Ylide C->E D Strong Base D->E G Oxaphosphetane Intermediate E->G F Aldehyde F->G H (E)-Alkene G->H I Triphenylphosphine Oxide G->I

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Materials:

  • Heptanal

  • (5-Formylpentyl)triphenylphosphonium bromide

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Formylpentyl)triphenylphosphonium bromide in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the stirred phosphonium salt solution. The appearance of a characteristic orange-red color indicates the formation of the ylide.

  • Wittig Reaction: To the ylide solution, add heptanal dropwise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It allows for the separation, identification, and quantification of the analyte.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of fatty aldehydes (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • For biological samples, a derivatization step may be necessary to improve volatility and thermal stability. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Biological Significance and Applications

While direct applications of this compound in drug development are not extensively documented, its role as an insect pheromone and the broader biological activities of unsaturated aldehydes provide important context for researchers.

Insect Pheromone

The geometric isomer, (Z)-7-Dodecenal, is a known sex pheromone component for several moth species, including the pearl millet stemborer (Coniesta ignefusalis) and the forest tent caterpillar (Malacosoma disstria). Pheromones are crucial for chemical communication in insects and are utilized in pest management strategies.

Role in Lipid Peroxidation and Cellular Signaling

Unsaturated aldehydes, including long-chain aldehydes like dodecenal, are products of lipid peroxidation, a process initiated by reactive oxygen species (ROS) that damage lipids within cell membranes.[7][8] These aldehydes are highly reactive and can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular stress and damage.[7]

However, at lower concentrations, these aldehydes can also act as signaling molecules, modulating various cellular pathways.[8][9] The accumulation of lipid peroxidation products can trigger specific signaling cascades, often as a response to oxidative stress.[10] This dual role as both damaging agents and signaling molecules makes them a subject of interest in the study of various pathological conditions.

G Lipid Peroxidation and Aldehyde Signaling ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation PUFA Polyunsaturated Fatty Acids (PUFAs) in Cell Membranes PUFA->LipidPeroxidation UnsaturatedAldehydes This compound and other Unsaturated Aldehydes LipidPeroxidation->UnsaturatedAldehydes MacromoleculeAdducts Macromolecule Adducts (Proteins, DNA) UnsaturatedAldehydes->MacromoleculeAdducts SignalingPathways Modulation of Signaling Pathways UnsaturatedAldehydes->SignalingPathways CellularStress Cellular Stress and Damage MacromoleculeAdducts->CellularStress GeneExpression Alterations in Gene Expression SignalingPathways->GeneExpression CellularResponse Cellular Response (e.g., Antioxidant Defense, Apoptosis) GeneExpression->CellularResponse

Caption: The role of unsaturated aldehydes in lipid peroxidation and cellular signaling.

Potential for Further Research

The reactivity of the aldehyde functional group and the long alkyl chain of this compound present opportunities for its use as a chemical probe or as a starting material for the synthesis of more complex bioactive molecules. Its potential effects on cellular membranes and signaling pathways warrant further investigation, particularly in the context of diseases associated with oxidative stress.

Conclusion

This compound is a molecule with established significance in chemical ecology and potential for broader applications in biochemical research. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and methods for its analysis. The exploration of its role within the larger class of unsaturated aldehydes highlights its relevance to the study of lipid peroxidation and cellular signaling. It is hoped that this comprehensive resource will facilitate further research into the chemistry and biology of this and related compounds.

References

Olfactory Reception of (E)-7-Dodecenal in Insect Antennae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The insect olfactory system is a sophisticated and highly sensitive apparatus crucial for survival and reproduction. Insects rely on the detection of volatile chemical cues, or semiochemicals, to locate food sources, find mates, avoid predators, and identify suitable oviposition sites. Among the vast array of semiochemicals, pheromones play a critical role in intraspecific communication, particularly in mating behavior. This technical guide provides an in-depth exploration of the olfactory reception of (E)-7-Dodecenal, a compound that can act as a component of sex pheromones in certain insect species.

This document will delve into the molecular and physiological mechanisms underlying the detection of this compound by insect antennae, with a focus on the European grapevine moth, Lobesia botrana, a species in which a closely related compound, (E)-7-dodecenyl acetate, has been identified as a minor component of the female sex pheromone blend.[1][2] We will examine the roles of olfactory receptor neurons (ORNs), olfactory receptors (ORs), and the downstream signaling pathways. Furthermore, this guide will provide detailed experimental protocols for key techniques used to study insect olfaction, including Electroantennography (EAG), Single-Sensillum Recording (SSR), Gas Chromatography-Electroantennographic Detection (GC-EAD), and the functional characterization of olfactory receptors through heterologous expression systems.

Core Concepts in Insect Olfaction

The perception of odorants in insects begins at the antennae, which are covered in specialized sensory hairs called sensilla.[3][4] Odorant molecules enter the sensilla through pores and are transported through the sensillar lymph by odorant-binding proteins (OBPs) to the dendrites of ORNs.[3] Each ORN expresses specific olfactory receptors (ORs) on its dendritic membrane.[3][4] Insect ORs are ligand-gated ion channels that, upon binding to a specific odorant, undergo a conformational change, leading to an influx of ions and the generation of an electrical signal.[4][5] This signal, in the form of action potentials, is then transmitted to the antennal lobe of the insect brain for processing.

The Case of Lobesia botrana and this compound

The European grapevine moth, Lobesia botrana, is a significant pest in viticulture.[1][6][7] Its chemical communication system has been extensively studied to develop effective pest management strategies. The major component of the female-produced sex pheromone of L. botrana is (E,Z)-7,9-dodecadienyl acetate.[1][7][8] However, the pheromone blend is complex, and other minor components, including (E)-7-dodecenyl acetate, have been identified and shown to act as synergists, enhancing the behavioral response of males.[2] While direct electrophysiological data for this compound in L. botrana is not extensively available, the response to the structurally similar (E)-7-dodecenyl acetate and the major pheromone component provides a strong model for understanding its reception.

Data Presentation

Table 1: Electrophysiological and Behavioral Responses in Lobesia botrana

CompoundTypeEAG Response (Male Antennae)SSR Response (ORNs)Behavioral Effect
(E,Z)-7,9-dodecadienyl acetateMajor Pheromone ComponentStrong depolarization[8][9]High spike frequency in specialized ORNs[6]Primary attractant[7][10]
(E)-7-dodecenyl acetateMinor Pheromone ComponentElicits EAG response[2]Likely activates specific ORNs, potentially with lower frequency than the major component.Synergist, enhances attraction[2]
(Z)-9-dodecenyl acetateMinor Pheromone ComponentElicits EAG response[8]Responded at high doses in some ORNs[6]Part of the attractive blend[7]
(E,Z)-7,9-dodecadienolMinor Pheromone ComponentElicits EAG response[8]Not specifically tested in the cited SSR study.Part of the attractive blend[7]

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The binding of an odorant like this compound to its specific olfactory receptor on the dendritic membrane of an olfactory sensory neuron initiates a signal transduction cascade. This process ultimately leads to the generation of an action potential that travels to the brain.

Olfactory_Signaling_Pathway Odorant This compound OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport and Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Antennal Lobe Action_Potential->Brain

Olfactory signal transduction cascade in an insect ORN.

Experimental Workflow: Electroantennography (EAG)

EAG is used to measure the summed electrical response of the entire antenna to a volatile stimulus. It is a valuable tool for screening compounds that elicit an olfactory response.

EAG_Workflow cluster_prep Antenna Preparation cluster_stim Stimulus Delivery cluster_rec Recording and Analysis Insect_Prep Immobilize Insect Antenna_Excise Excise Antenna Insect_Prep->Antenna_Excise Mount_Electrodes Mount Antenna on Electrodes with Conductive Gel Antenna_Excise->Mount_Electrodes Puff_Air Deliver Air Puff over Antenna Load_Stimulus Load this compound on Filter Paper Insert_Pipette Place in Pasteur Pipette Load_Stimulus->Insert_Pipette Insert_Pipette->Puff_Air Amplify_Signal Amplify EAG Signal Puff_Air->Amplify_Signal Record_Data Record Depolarization Voltage Amplify_Signal->Record_Data Analyze_Response Analyze Waveform (Amplitude, Duration) Record_Data->Analyze_Response

Generalized workflow for Electroantennography (EAG).

Experimental Workflow: Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs housed within a single sensillum, providing detailed information about the specificity and sensitivity of a neuron to different odorants.

SSR_Workflow cluster_prep Insect Preparation cluster_electrode Electrode Placement cluster_stim_rec Stimulation and Recording Immobilize Immobilize Insect Position_Antenna Position and Fix Antenna Immobilize->Position_Antenna Reference_Electrode Insert Reference Electrode (e.g., in eye) Recording_Electrode Insert Recording Electrode into Base of Sensillum Deliver_Stimulus Deliver Odorant Puff Record_Spikes Record Action Potentials Deliver_Stimulus->Record_Spikes Analyze_Spikes Analyze Spike Frequency and Pattern Record_Spikes->Analyze_Spikes

Generalized workflow for Single-Sensillum Recording (SSR).

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the overall olfactory response of an insect antenna to this compound.

Materials:

  • Live insects (e.g., male Lobesia botrana)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Electrode puller

  • Ag/AgCl wires

  • Conductive gel

  • EAG amplifier and data acquisition system

  • Purified and humidified air delivery system

  • Stimulus delivery controller

  • Pasteur pipettes and filter paper

  • This compound and appropriate solvent (e.g., hexane)

Procedure:

  • Electrode Preparation: Pull glass capillaries to a fine point using a microelectrode puller. Fill the electrodes with a saline solution (e.g., 0.1 M KCl) and insert Ag/AgCl wires.

  • Insect Preparation: Anesthetize an insect by cooling. Carefully excise one antenna at its base.

  • Antenna Mounting: Mount the excised antenna between the two microelectrodes using conductive gel. The base of the antenna should be in contact with the reference electrode and the tip with the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of this compound in hexane. Apply a known volume (e.g., 10 µl) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate.

  • Recording:

    • Place the mounted antenna in a continuous stream of purified, humidified air.

    • Deliver a puff of air (e.g., 0.5 seconds) from the stimulus pipette into the continuous airstream directed at the antenna.

    • Record the resulting depolarization of the antenna using the EAG system.

    • Use a solvent blank as a negative control and a known EAG-active compound as a positive control.

    • Allow sufficient time between stimuli for the antenna to recover.

  • Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Normalize the responses to the positive control.

Single-Sensillum Recording (SSR)

Objective: To record the action potentials from individual ORNs in response to this compound.

Materials:

  • Live insects

  • Vibration-free table

  • Dissecting microscope with high magnification

  • Micromanipulators (one for reference, one for recording electrode)

  • Tungsten microelectrodes

  • Electrolytic sharpener

  • Amplifier and data acquisition system with spike sorting software

  • Air delivery system for stimulus

  • This compound and solvent

Procedure:

  • Electrode Preparation: Sharpen tungsten electrodes to a very fine tip using an electrolytic sharpener.

  • Insect Preparation: Immobilize the insect in a pipette tip or on a slide with wax or dental cement, leaving the head and antennae free. Stabilize one antenna with a fine glass capillary or by fixing it to a coverslip with a small drop of wax.

  • Electrode Placement:

    • Under high magnification, carefully insert the reference electrode into the insect's eye or another part of the head.

    • Advance the recording electrode to make contact with the base of a single olfactory sensillum (e.g., sensilla trichodea in moths).

  • Recording:

    • Once a stable recording with clear spontaneous spike activity is achieved, deliver a puff of the this compound stimulus as described for EAG.

    • Record the change in the firing rate of the ORN(s) within the sensillum.

    • Test a range of concentrations to determine the dose-response relationship.

  • Data Analysis: Count the number of spikes in a defined period before and after the stimulus. Subtract the spontaneous firing rate from the response rate. If multiple neurons are present in the sensillum, use spike sorting software to differentiate their responses based on spike amplitude and shape.[4][5]

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify biologically active compounds, such as this compound, from a complex mixture (e.g., a pheromone gland extract).

Materials:

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Effluent splitter

  • Heated transfer line

  • EAG preparation setup (as described above)

  • Pheromone gland extract or synthetic blend

Procedure:

  • Setup: The GC column effluent is split, with one part going to the FID and the other to the EAG preparation via a heated transfer line.

  • Injection: Inject the sample into the GC.

  • Simultaneous Recording: Record the FID signal and the EAG signal simultaneously as the compounds elute from the GC column.

  • Analysis: Align the two chromatograms. Peaks in the FID chromatogram that correspond in time to a depolarization in the EAG signal are identified as biologically active compounds.

Functional Characterization of Olfactory Receptors in a Heterologous System

Objective: To confirm the specificity of a candidate olfactory receptor for this compound.

Materials:

  • Candidate OR gene sequence

  • Expression vector

  • Heterologous expression system (e.g., Xenopus oocytes, HEK293 cells, or the Drosophila "empty neuron" system)

  • Two-electrode voltage clamp setup (for oocytes) or single-cell recording setup

  • This compound and other test odorants

Procedure (using Xenopus oocytes as an example):

  • cRNA Synthesis: Synthesize cRNA for the candidate OR and the obligate co-receptor (Orco) from their respective gene sequences.

  • Microinjection: Inject the cRNA mixture into mature Xenopus oocytes.

  • Incubation: Incubate the oocytes for several days to allow for protein expression.

  • Two-Electrode Voltage Clamp Recording:

    • Place an oocyte in a recording chamber and perfuse with a buffer solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Apply a solution containing this compound to the oocyte.

    • Record the inward current generated by the activation of the expressed OR/Orco complex.

  • Data Analysis: Measure the amplitude of the current response to this compound and a panel of other control odorants to determine the response spectrum and specificity of the receptor.

Conclusion

The olfactory reception of this compound and related compounds in insects is a complex process involving a suite of specialized proteins and intricate neural pathways. By employing the powerful techniques of electrophysiology and molecular biology outlined in this guide, researchers can continue to unravel the molecular basis of insect olfaction. A thorough understanding of how insects detect key semiochemicals is fundamental not only for advancing our knowledge of neurobiology and sensory processing but also for developing novel and environmentally benign strategies for the management of insect pests and the control of disease vectors. The continued functional characterization of olfactory receptors will undoubtedly pave the way for the rational design of new attractants and repellents for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Electroantennography (EAG) Testing of (E)-7-Dodecenal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1] This bioassay is widely employed in entomology for screening biologically active compounds, such as pheromones and other semiochemicals, to understand insect olfaction and develop novel pest management strategies.[1] The EAG signal represents the total depolarization of olfactory receptor neurons on the antenna when stimulated by an odorant.

Experimental Protocols

This section outlines the detailed methodology for performing EAG analysis.

Materials and Equipment
  • Insect: Helicoverpa armigera (cotton bollworm) male moths, 2-3 days old.

  • Test Compound: (Z)-11-Hexadecenal (CAS No. 56219-04-6)

  • Solvent: High-purity hexane.

  • Saline Solution: (recipe in Table 1)

  • Electrodes: Silver wire (Ag/AgCl) or glass capillary microelectrodes.

  • Micromanipulators: For precise electrode placement.

  • Amplifier: High-impedance DC amplifier.

  • Data Acquisition System: To record and analyze the EAG signal.

  • Air Delivery System: Charcoal-filtered and humidified air source.

  • Stimulus Controller: To deliver precise puffs of odorant.

  • Microscope: For antenna preparation and electrode placement.

Preparation of Solutions

Table 1: Insect Saline Solution Recipe

ComponentConcentration (g/L)
Sodium Chloride (NaCl)9.0
Potassium Chloride (KCl)0.2
Calcium Chloride (CaCl₂)0.2
Glucose4.0
Solvent Distilled Water

Source: Adapted from general insect saline recipes.

Preparation of Test Compound Dilutions:

  • Prepare a stock solution of (Z)-11-Hexadecenal in hexane at a concentration of 1 µg/µL.

  • Perform serial dilutions to obtain concentrations ranging from 0.01 ng/µL to 100 ng/µL.

  • Store solutions at -20°C in airtight vials.

Antenna Preparation
  • Immobilize a male H. armigera moth in a pipette tip or on a wax block, exposing the head and antennae.

  • Excise one antenna at the base using fine scissors.

  • Immediately place the cut end of the antenna into the reference electrode filled with saline solution.

  • Carefully cut the distal tip of the antenna and place it into the recording electrode, also filled with saline solution.

EAG Recording Procedure
  • Position the prepared antenna in a continuous stream of charcoal-filtered, humidified air (the "main airline").

  • Deliver a puff of the test compound into the main airline using the stimulus controller. The puff duration is typically 0.5 seconds.

  • Record the resulting depolarization of the antenna (the EAG response) using the data acquisition system.

  • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antenna to recover.

  • Present the different concentrations of the test compound in a randomized order to avoid adaptation effects.

  • Use a hexane-only puff as a negative control.

Data Analysis
  • Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.

  • Subtract the average response to the solvent control from the responses to the test compounds to normalize the data.

  • Construct a dose-response curve by plotting the normalized EAG response against the logarithm of the stimulus concentration.

Data Presentation

The following table presents representative EAG response data for male H. armigera to different pheromone blends. While not specific to (E)-7-Dodecenal, it illustrates how quantitative EAG data can be structured.

Table 2: EAG Responses of Male Helicoverpa armigera to Pheromone Blends

Treatment No.Pheromone BlendRatioMean EAG Response (mV)
T1(Z)-11-Hexadecenal : (Z)-9-Hexadecenal97:32.03
T2(Z)-10-Hexadecenal : (Z)-9-Hexadecenal97:31.86
T3(Z)-12-Hexadecenal : (Z)-9-Hexadecenal97:31.03
T4(Z)-13-Hexadecenal : (Z)-9-Hexadecenal97:30.87
T5(Z)-11-Hexadecenal1001.71
T6Hexane (Control)1000.14

Source: Adapted from EAG response data for Helicoverpa armigera.[1]

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Insect Select & Acclimatize Insect Solutions Prepare Saline & Pheromone Solutions Insect->Solutions Antenna Excise & Mount Antenna Solutions->Antenna Position Position Antenna in Airflow Antenna->Position Stimulate Deliver Odor Stimulus Position->Stimulate Record Record EAG Signal Stimulate->Record Measure Measure Response Amplitude Record->Measure Normalize Normalize Data (Subtract Control) Measure->Normalize DoseResponse Construct Dose-Response Curve Normalize->DoseResponse Pheromone_Signaling cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane Pheromone Pheromone Molecule PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Complex Odorant Receptor (OR) Complex (ORx + Orco) PBP->OR_Complex Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Direct Gating G_Protein G-Protein (Gq) OR_Complex->G_Protein Activation Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 Production PLC->IP3 IP3->Depolarization Ca2+ influx

References

Application Notes and Protocols for Field Trapping with (E)-7-Dodecenal as a Lure Component

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-7-Dodecenal is a component of the sex pheromone of the European Grapevine Moth (Lobesia botrana), a significant pest in viticulture. While the major component of the L. botrana sex pheromone is (E,Z)-7,9-dodecadienyl acetate, studies have identified (E)-7-dodecenyl acetate as a minor component present in the female pheromone glands.[1][2] Wind tunnel experiments have demonstrated that (E)-7-dodecenyl acetate can enhance the response of male moths to the main pheromone component.[1] These application notes provide a summary of field trapping protocols and data relevant to the use of pheromone components for monitoring L. botrana, with a focus on the established methodologies that could be adapted for experiments involving this compound.

Data Presentation

Table 1: Trap Capture of Male Lobesia botrana Using Pheromone Traps

LocationTrap TypeLure CompositionMean No. of Moths/Trap/Week (±SE)Reference
Mendoza, ArgentinaNot Specified(E,Z)-7,9-dodecadienyl acetateRanged from <10 to >70 depending on season and generation[3]
Konya, TurkeyPheromone trap with cameraNot SpecifiedPopulation development monitored, specific numbers not in abstract
Urban Areas, ChilePheromone trapsNot SpecifiedVariable, used for monitoring sterile moth release program[4]

Table 2: Factors Influencing Pheromone Trap Efficacy for Lobesia botrana

FactorObservationReference
Lure Composition A five-component blend including (E,Z)-7,9-dodecadienyl acetate is most attractive to males.[5][6]
Trap Design Delta traps are commonly used. Open designs may capture more moths.[6][7]
Trap Placement Traps placed at a height of 1.3 meters are generally more effective.[6]
Lure Longevity Pheromone lures typically need replacement every 4-8 weeks.[7]
Trap Density A standard density is 10 traps per km² in vineyards.[8]

Experimental Protocols

The following protocols are based on established methods for trapping the European Grapevine Moth (Lobesia botrana) and can be adapted for experiments using this compound as a lure.

Protocol 1: Preparation of Pheromone Lures
  • Pheromone Source: Obtain synthetic this compound of high purity (>95%).

  • Dispenser Type: Select a suitable dispenser, such as a rubber septum or a polyethylene vial. Rubber septa are common for lepidopteran pheromones.

  • Lure Loading:

    • Dissolve the desired amount of this compound in a minimal volume of a high-purity, volatile solvent (e.g., hexane).

    • Apply the solution to the dispenser. Common loading doses for individual pheromone components in research settings range from 100 µg to 1000 µg per dispenser.

    • Allow the solvent to evaporate completely in a fume hood before field deployment.

  • Storage: Store lures in a cool, dark environment, preferably in a freezer, in airtight containers to prevent degradation and contamination.

Protocol 2: Field Trapping Procedure
  • Trap Selection: Utilize delta traps with sticky liners, which are standard for monitoring L. botrana.[5][7]

  • Trap Assembly:

    • Assemble the delta trap according to the manufacturer's instructions.

    • Place a fresh sticky liner on the bottom surface of the trap.

    • Position the pheromone lure in the center of the sticky liner, either by suspending it from the top of the trap or placing it directly on the liner.

  • Trap Deployment:

    • Place traps in the field before the anticipated flight period of the target insect. For L. botrana, this is typically before bud break.[7]

    • Hang traps from vineyard posts or within the canopy of host plants at a height of approximately 1.3 meters.[6]

    • Ensure the trap entrance is not obstructed by foliage.[6]

    • For monitoring, a typical trap density is one trap per 10 acres (4 hectares), with a minimum of two traps per location.[7] For experimental purposes, a grid pattern is often used.

    • Separate traps baited with different lures by at least 20 meters to avoid interference.

  • Data Collection:

    • Check traps weekly.[7]

    • Count and record the number of captured target insects.

    • Remove captured insects from the sticky liner to ensure accurate counts in subsequent checks.

    • Replace sticky liners when they become fouled with dust or a large number of insects.[7]

  • Lure and Trap Maintenance:

    • Replace pheromone lures at recommended intervals (e.g., every 4 weeks) to ensure a consistent release rate.[7]

Mandatory Visualizations

Pheromone Biosynthesis Pathway

Pheromone_Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Production Tetradecanoic_acid Tetradecanoic Acid (Myristic Acid) Z11_14_acid (Z)-11-Tetradecenoic Acid Tetradecanoic_acid->Z11_14_acid Δ11 Desaturation Z9_12_acid (Z)-9-Dodecenoic Acid Z11_14_acid->Z9_12_acid Chain Shortening E7Z9_12_acid (E,Z)-7,9-Dodecenoic Acid Z9_12_acid->E7Z9_12_acid Δ7 Desaturation Fatty_Acyl_Precursor Fatty Acyl Precursor ((E,Z)-7,9-Dodecenoic Acid) Fatty_Alcohol Fatty Alcohol Fatty_Acyl_Precursor->Fatty_Alcohol Reduction Pheromone_Acetate Pheromone Acetate ((E,Z)-7,9-Dodecadienyl Acetate) Fatty_Alcohol->Pheromone_Acetate Acetylation

Caption: Biosynthesis pathway of the major sex pheromone component of Lobesia botrana.

Experimental Workflow for Field Trapping

Field_Trapping_Workflow cluster_0 Preparation Phase cluster_1 Field Deployment cluster_2 Monitoring and Data Collection cluster_3 Analysis Lure_Prep Prepare Pheromone Lures (e.g., with this compound) Lure_Installation Install Pheromone Lures in Traps Lure_Prep->Lure_Installation Trap_Assembly Assemble Delta Traps with Sticky Liners Trap_Placement Deploy Traps in Field (Grid Pattern, 1.3m Height) Trap_Assembly->Trap_Placement Weekly_Checks Perform Weekly Trap Checks Trap_Placement->Weekly_Checks Lure_Installation->Weekly_Checks Data_Recording Count and Record Captured Moths Weekly_Checks->Data_Recording Maintenance Replace Liners and Lures as Needed Data_Recording->Maintenance Data_Analysis Analyze Trap Capture Data Data_Recording->Data_Analysis Maintenance->Weekly_Checks Conclusion Draw Conclusions on Lure Efficacy Data_Analysis->Conclusion

References

Application of (E,Z)-7,9-Dodecadienyl Acetate in Integrated Pest Management (IPM) Strategies for the European Grapevine Moth (Lobesia botrana)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Integrated Pest Management (IPM) offers a multifaceted and ecologically considerate approach to managing pest populations, minimizing reliance on conventional insecticides.[1][2][3] A key component of modern IPM strategies for the European Grapevine Moth (Lobesia botrana), a significant pest in vineyards worldwide, is the use of synthetic sex pheromones. While (E)-7-Dodecenal is a related semiochemical, the primary and most active component of the female L. botrana sex pheromone is (E,Z)-7,9-dodecadienyl acetate.[4][5] This compound, often used in combination with minor components of the natural pheromone blend, forms the basis of highly effective monitoring and mating disruption techniques.[6][7] These methods are environmentally benign, species-specific, and leave no toxic residue on crops, making them ideal for sustainable viticulture.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (E,Z)-7,9-dodecadienyl acetate in IPM programs for L. botrana.

Data Presentation

The efficacy of pheromone-based IPM strategies for Lobesia botrana has been quantified in numerous field studies. The following tables summarize key data on the impact of mating disruption on male moth captures and larval infestation, as well as the effectiveness of different dispenser technologies.

Table 1: Efficacy of Mating Disruption on Male Lobesia botrana Trap Captures

Mating Disruption TreatmentApplication RateMale Captures (Treated)Male Captures (Control/Untreated)Percentage ReductionStudy Reference
Isonet® L (Passive Dispenser)500 dispensers/ha0Not specified, but significantly higher100%[1]
Checkmate® Puffer® LB (Aerosol)3 dispensers/haSignificantly lower than controlHighStatistically significant reduction[1]
Isonet® L MISTERX843 (Aerosol)2, 3, and 4 units/ha0Significantly higher100%[8]
Shin-Etsu Formulation165 g/haNot specifiedNot specifiedNo significant difference from 110 g/ha[9]
Concep Formulation150 g/haNot specifiedNot specifiedNo significant difference from Shin-Etsu[9]

Table 2: Efficacy of Mating Disruption on Lobesia botrana Larval Infestation

Mating Disruption TreatmentApplication RateInfestation Level (Treated)Infestation Level (Control/Untreated)EfficacyStudy Reference
Isonet® L MISTERX843 (Aerosol)2, 3, and 4 units/haSignificantly lower infested flower clusters and bunchesSignificantly higherHigh[8]
Isonet® L MISTERX841 (Aerosol)Not specifiedLower bunch infestationHigher in grower's standardEffective[3]
Isonet® L (Passive Dispenser)Not specifiedLower bunch infestationHigher in grower's standardEffective[3]
Biodegradable Dispenser300, 400, and 500 dispensers/haSignificantly reduced percentage of infested bunches and nests per bunchSignificantly higherEffective at all densities[10]
RAK 1+2 System (Glasshouse)Not specifiedStrongly decreased damage symptomsHigh damageHighly effective[11]

Experimental Protocols

Protocol 1: Monitoring Lobesia botrana Populations Using Pheromone-Baited Traps

This protocol outlines the standardized method for monitoring the flight activity of male L. botrana to inform treatment decisions.

1. Materials:

  • Delta traps (e.g., Pherocon 1C, Zoecon).[7]
  • Sticky liners for delta traps.
  • Pheromone lures containing (E,Z)-7,9-dodecadienyl acetate as the main component. Lures may also contain minor components like (E,Z)-7,9-dodecadien-1-ol and (Z)-9-dodecenyl acetate to increase attractiveness.[6][7]
  • Stakes or posts for trap placement.
  • Gloves to avoid contamination of lures.

2. Procedure:

  • Trap Placement:
  • Deploy traps before the anticipated start of the first male flight in spring, typically when average daily air temperatures exceed 10°C for 10-13 days.[7]
  • Place traps within the vineyard canopy, attached to stakes or trellis wires at a height of approximately 1.0 to 1.5 meters.[12]
  • To avoid interference between traps, maintain a minimum distance of 30.5 meters between them.[6]
  • Trap Density:
  • For general monitoring, a density of 1-2 traps per hectare is sufficient. In areas with suspected high infestation or for more precise monitoring, increase the density.
  • Lure Handling and Replacement:
  • Handle lures with clean gloves to prevent contamination.
  • Replace pheromone lures every 4-6 weeks, depending on the manufacturer's instructions and environmental conditions, as the pheromone can degrade, especially in sunlight.[6][7]
  • Data Collection:
  • Check traps weekly.
  • Count and record the number of male L. botrana moths captured on the sticky liner.
  • Remove captured moths and debris from the liner.
  • Replace sticky liners when they become dirty or lose their stickiness.
  • Data Analysis:
  • Plot the weekly trap captures to visualize the population dynamics and identify peak flight periods for each generation.
  • Use this data to determine the optimal timing for insecticide applications or the deployment of mating disruption dispensers.

Protocol 2: Mating Disruption of Lobesia botrana Using Pheromone Dispensers

This protocol describes the application of pheromone dispensers for mating disruption in vineyards.

1. Materials:

  • Pheromone dispensers (passive or aerosol) containing a high dose of (E,Z)-7,9-dodecadienyl acetate.
  • Passive Dispensers: e.g., Isonet® L, RAK®. These are hand-applied and release the pheromone passively over the season.[1][2]
  • Aerosol Dispensers: e.g., Checkmate® Puffer® LB, Isonet® L MISTERX843. These are automated devices that release pheromone at programmed intervals.[1][3][8]
  • Gloves for handling dispensers.

2. Procedure:

  • Timing of Application:
  • Deploy dispensers before the start of the first flight of L. botrana in the spring.
  • Dispenser Placement:
  • Passive Dispensers: Distribute dispensers evenly throughout the vineyard. A common application rate is 500 dispensers per hectare.[1] Attach them to the upper parts of the vines or trellis wires.
  • Aerosol Dispensers: Place dispensers at a much lower density, typically 2-5 units per hectare, according to the manufacturer's recommendations.[1] Position them to ensure optimal pheromone distribution across the vineyard, considering prevailing wind directions.
  • Area of Application:
  • For mating disruption to be effective, it should be applied over large, contiguous areas to minimize the immigration of mated females from untreated areas.[11]
  • Efficacy Evaluation:
  • Monitor the effectiveness of the mating disruption program by placing pheromone-baited traps within the treated area and in a nearby untreated control area.
  • A significant reduction or complete shutdown of male captures in the treated area indicates successful mating disruption.[1][11]
  • Assess larval infestation rates on grape clusters in both treated and control plots at key times during the season (e.g., at the end of the first and second generations and at harvest).[3][8]
  • Supplementation:
  • In areas with very high pest pressure, mating disruption may need to be supplemented with targeted insecticide applications, particularly against the larval stages.[13]

Visualizations

Logical Workflow for IPM of Lobesia botrana

IPM_Workflow cluster_monitoring Monitoring Phase cluster_intervention Intervention Phase start Start of Season deploy_traps Deploy Pheromone Traps (1-2 traps/ha) start->deploy_traps weekly_check Weekly Trap Checks (Record Male Captures) deploy_traps->weekly_check threshold Action Threshold Exceeded? weekly_check->threshold threshold->weekly_check No mating_disruption Apply Mating Disruption (e.g., 500 dispensers/ha) threshold->mating_disruption Yes insecticide Targeted Insecticide Application threshold->insecticide High Pest Pressure evaluation Evaluate Efficacy (Trap Shutdown & Damage Assessment) mating_disruption->evaluation insecticide->evaluation end End of Season evaluation->end

Caption: IPM workflow for Lobesia botrana management.

Pheromone Signaling Pathway in a Male Moth Olfactory Receptor Neuron

Pheromone_Signaling cluster_sensillum Antennal Sensillum cluster_membrane ORN Membrane pheromone (E,Z)-7,9-Dodecadienyl Acetate pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding in Sensillar Lymph or_orco Odorant Receptor (OR) Co-receptor (Orco) pbp->or_orco:f0 Transport & Release pde Pheromone Degrading Enzyme (PDE) pbp->pde Inactivation orn Olfactory Receptor Neuron (ORN) Dendrite ion_channel Ion Channel or_orco:f1->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain (Behavioral Response) action_potential->brain

References

Application Notes and Protocols for the Development of Controlled-Release Dispensers for (E)-7-Dodecenal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practical protocols for the development of controlled-release dispensers for the aldehyde pheromone, (E)-7-Dodecenal. Due to the susceptibility of aldehyde pheromones to oxidation, specialized formulation strategies are necessary to ensure a stable and effective release profile.

Introduction to Controlled-Release Dispensers for Aldehyde Pheromones

This compound is a volatile aldehyde pheromone that requires a controlled-release mechanism for effective field application in pest management strategies. The primary challenge in developing dispensers for aldehyde-based pheromones is their chemical instability, particularly their propensity for oxidation, which can rapidly degrade the active compound and render the dispenser ineffective.

A successful controlled-release dispenser for this compound should:

  • Protect the aldehyde from premature degradation.

  • Provide a consistent and predictable release rate over a defined period.

  • Be fabricated from materials that are compatible with the pheromone and stable under field conditions.

This document outlines a formulation approach using a bisulphite adduct to stabilize the aldehyde, incorporated into a polyethylene-based dispenser. It also provides detailed protocols for dispenser preparation and for the quantification of the pheromone release rate.

Data Presentation: Pheromone Release Characteristics

The following tables present illustrative data on the release of an aldehyde pheromone from a controlled-release dispenser. Note: Specific quantitative data for this compound was not available in the reviewed literature. The data presented here is representative and intended to demonstrate the expected format for experimental results.

Table 1: Illustrative Release Rate of an Aldehyde Pheromone from a Polyethylene Vial Dispenser at a Constant Temperature (25°C)

Time (Days)Cumulative Pheromone Released (mg)Daily Release Rate (mg/day)
10.520.52
73.450.49
146.580.47
219.450.45
2812.040.43
3514.350.41
4216.400.39

Table 2: Illustrative Effect of Temperature on the Average Daily Release Rate of an Aldehyde Pheromone

Temperature (°C)Average Daily Release Rate (mg/day)Standard Deviation
150.250.03
250.480.04
350.950.07

Experimental Protocols

Formulation of the this compound Dispenser

This protocol describes the preparation of a stabilized formulation of this compound using a bisulphite adduct, which is then encapsulated in a polyethylene vial. The bisulphite adduct protects the aldehyde from oxidation and allows for a controlled release upon hydrolysis.

Materials:

  • This compound

  • Sodium bisulphite (NaHSO₃)

  • Phosphate buffer solution (pH 7.0)

  • Deionized water

  • Ethanol

  • Polyethylene vials (1 ml capacity) with polyethylene caps

  • Magnetic stirrer and stir bar

  • Micropipettes

  • Analytical balance

Procedure:

  • Preparation of the Bisulphite Adduct:

    • In a clean glass beaker, dissolve sodium bisulphite in deionized water to create a saturated solution.

    • Slowly add this compound to the bisulphite solution while stirring continuously with a magnetic stirrer. A typical molar ratio is 1:1.2 (aldehyde to bisulphite).

    • Continue stirring until a white precipitate of the bisulphite adduct is formed.

    • Filter the precipitate and wash it with a small amount of cold ethanol to remove any unreacted aldehyde.

    • Dry the adduct under vacuum to remove residual solvent.

  • Preparation of the Dispenser Formulation:

    • Weigh a precise amount of the dried this compound bisulphite adduct.

    • In a separate container, prepare a phosphate buffer solution at the desired pH (e.g., pH 7.0) to control the hydrolysis rate of the adduct and subsequent release of the aldehyde.

    • Create a suspension of the bisulphite adduct in the buffer solution. The concentration will depend on the desired loading of the active ingredient in the dispenser.

  • Loading the Polyethylene Vials:

    • Using a micropipette, carefully dispense a precise volume of the adduct suspension into each polyethylene vial.

    • Securely close the vials with their polyethylene caps. The pheromone will be slowly released by diffusion through the polyethylene walls of the vial.[1]

Measurement of this compound Release Rate

Two primary methods are described for quantifying the release rate of this compound from the prepared dispensers: Gravimetric Analysis and Volatile Collection followed by Gas Chromatography-Mass Spectrometry (GC-MS).

This method is suitable for determining the overall weight loss of the dispenser over time, which corresponds to the amount of pheromone released.

Materials:

  • Prepared this compound dispensers

  • Analytical balance (readable to 0.0001 g)

  • Temperature-controlled incubator or environmental chamber

  • Forceps

Procedure:

  • Individually number and weigh each dispenser to determine its initial weight (W₀).

  • Place the dispensers in a temperature-controlled environment set to the desired experimental temperature (e.g., 25°C).

  • At regular intervals (e.g., daily or weekly), remove the dispensers from the incubator using forceps and reweigh them (Wₜ).

  • Calculate the cumulative weight loss at each time point (W₀ - Wₜ).

  • The release rate can be calculated for each interval by dividing the weight loss by the number of days in the interval.

This method provides a more direct measurement of the released this compound by trapping the airborne pheromone and quantifying it using GC-MS.

Materials:

  • Prepared this compound dispensers

  • Volatile collection system (e.g., a glass chamber with an air inlet and outlet)

  • Air pump with a flow meter

  • Adsorbent tubes (e.g., packed with Tenax® TA or a similar polymer)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Internal standard (e.g., a non-interfering alkane)

  • Hexane (or another suitable solvent)

Procedure:

  • Volatile Collection:

    • Place a dispenser inside the volatile collection chamber.

    • Connect the chamber to an air pump, and draw a controlled stream of purified air over the dispenser.

    • Attach an adsorbent tube to the outlet of the chamber to trap the released this compound.

    • Collect volatiles for a defined period (e.g., 24 hours).

  • Sample Extraction:

    • After collection, remove the adsorbent tube and elute the trapped compounds with a small, precise volume of solvent (e.g., hexane) containing a known concentration of an internal standard.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into the GC-MS.

    • Develop a GC method with a suitable temperature program to separate this compound from other compounds.

    • Use the mass spectrometer to identify and quantify the this compound peak based on its retention time and mass spectrum.

    • Create a calibration curve using standards of known this compound concentrations to quantify the amount of pheromone collected.

    • Calculate the release rate by dividing the total amount of pheromone collected by the duration of the collection period.

Visualizations

Experimental_Workflow cluster_formulation Dispenser Formulation cluster_release_rate Release Rate Measurement A Preparation of Bisulphite Adduct B Preparation of Buffered Suspension A->B C Loading into Polyethylene Vials B->C D Gravimetric Analysis C->D E Volatile Collection C->E G Data Analysis D->G F GC-MS Quantification E->F F->G

Caption: Experimental workflow for the formulation and release rate analysis of this compound dispensers.

Release_Mechanism Dispenser Polyethylene Vial (Impermeable to Adduct) Adduct This compound-Bisulphite Adduct (Solid) Water (from Buffer) Hydrolysis Hydrolysis (pH dependent) Adduct:f0->Hydrolysis Adduct:f1->Hydrolysis Pheromone This compound (Volatile) Hydrolysis->Pheromone Release Diffusion through Polyethylene Wall Pheromone->Release Atmosphere Atmosphere Release->Atmosphere

Caption: Controlled release mechanism of this compound from a bisulphite adduct formulation.

References

Application Notes and Protocols for (E)-7-Dodecenal as a Kairomone in Predator-Prey Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate chemical communication networks of ecosystems, semiochemicals play a pivotal role in mediating interactions between organisms. Kairomones are a class of semiochemicals that are emitted by one species (the emitter) and detected by another (the recipient), to the benefit of the recipient and the detriment of the emitter. This dynamic is frequently observed in predator-prey interactions, where predators "eavesdrop" on the chemical cues of their prey to enhance foraging efficiency.

This document provides detailed application notes and experimental protocols for the study of (E)-7-Dodecenal as a putative kairomone. While there is a lack of specific published evidence for this compound mediating a predator-prey relationship, the protocols outlined below are based on established methodologies for investigating novel semiochemicals in such contexts. For the purpose of this guide, we will use a hypothetical insect predator-prey system: the predatory beetle, Predatoris vorax, and its prey, the sap-feeding insect, Praeda succulenta. It is hypothesized that P. succulenta releases this compound as a byproduct of its metabolic processes, which is then used by P. vorax as a kairomone to locate its prey.

1. Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data from a series of experiments designed to test the kairomonal activity of this compound on Predatoris vorax.

Table 1: Olfactometer Bioassay Results for Predatoris vorax Response to this compound

Treatment ArmConcentration (ng/µL)Number of Predators Tested (N)Predators Choosing Treatment Arm (%)Predators Choosing Control Arm (%)No Choice (%)P-value
This compound150603010< 0.05
This compound105078184< 0.01
This compound1005085105< 0.001
Control (Solvent)05048520> 0.05

Table 2: Electroantennography (EAG) Response of Predatoris vorax to this compound

CompoundConcentration (µg)Mean EAG Response (mV) ± SDNormalized Response (%)
This compound10.8 ± 0.1540
This compound101.5 ± 0.2275
This compound1002.0 ± 0.31100
Hexane (Control)-0.1 ± 0.055
Positive Control (Prey Extract)-2.5 ± 0.40125

Table 3: Field Trapping Trial Results

Trap BaitNumber of TrapsMean Number of P. vorax Captured per Trap ± SE
This compound (10 mg)2015.6 ± 2.1
Unbaited Control202.3 ± 0.8

2. Experimental Protocols

2.1. Protocol for Olfactometer Bioassay

Objective: To determine the behavioral response of Predatoris vorax to this compound in a controlled laboratory environment.

Materials:

  • Y-tube or four-arm olfactometer

  • Charcoal-filtered and humidified air source

  • Flow meters

  • Glass vials for odor sources

  • Filter paper strips

  • This compound (high purity)

  • Solvent (e.g., hexane)

  • Adult Predatoris vorax (starved for 24 hours)

Procedure:

  • Prepare serial dilutions of this compound in hexane (e.g., 1, 10, 100 ng/µL).

  • Apply 10 µL of the test solution to a filter paper strip and place it in a glass vial.

  • Apply 10 µL of the solvent control to another filter paper strip and place it in a separate vial.

  • Allow the solvent to evaporate for 1 minute.

  • Connect the vials to the arms of the olfactometer.

  • Introduce a single adult P. vorax at the base of the olfactometer.

  • Observe the beetle's behavior for a set period (e.g., 5 minutes).

  • Record which arm the beetle enters and remains in for at least 30 seconds.

  • If the beetle does not make a choice within the allotted time, it is recorded as "no choice".

  • After each trial, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors.

  • Rotate the arms of the olfactometer between trials to avoid positional bias.

  • Repeat the experiment with a sufficient number of individuals for statistical analysis.

2.2. Protocol for Electroantennography (EAG)

Objective: To measure the olfactory receptor neuron response of Predatoris vorax to this compound.

Materials:

  • Electroantennography setup (micromanipulators, electrodes, amplifier, data acquisition system)

  • Dissecting microscope

  • This compound

  • Solvent (e.g., hexane)

  • Filter paper cartridges

  • Purified and humidified air stream

Procedure:

  • Immobilize an adult P. vorax (e.g., in a pipette tip with the antennae exposed).

  • Excise one antenna at the base.

  • Mount the antenna between two glass capillary electrodes containing a saline solution.

  • Establish a stable baseline recording.

  • Prepare a dilution series of this compound on filter paper cartridges.

  • Deliver a puff of air carrying the volatilized compound over the antenna.

  • Record the resulting depolarization of the antennal signal.

  • Use a solvent blank as a negative control and a known attractant (e.g., prey extract) as a positive control.

  • Allow sufficient time between puffs for the antenna to recover.

  • Normalize the responses to the largest response to the test compound.

3. Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_lab Laboratory Assays cluster_field Field Validation cluster_analysis Data Analysis & Conclusion synthesis Synthesize/Procure This compound dilution Prepare Serial Dilutions synthesis->dilution trapping Field Trapping Trials synthesis->trapping olfactometer Olfactometer Bioassay dilution->olfactometer eag Electroantennography (EAG) dilution->eag insects Rear and Prepare Test Insects insects->olfactometer insects->eag analysis Statistical Analysis olfactometer->analysis eag->analysis trapping->analysis conclusion Conclusion on Kairomonal Activity analysis->conclusion

Caption: Experimental workflow for investigating this compound as a kairomone.

signaling_pathway cluster_prey Prey (Praeda succulenta) cluster_predator Predator (Predatoris vorax) prey_metabolism Metabolic Processes dodecenal_release This compound Release prey_metabolism->dodecenal_release byproduct antenna Antennal Receptors dodecenal_release->antenna Kairomone Detection agn Antennal Lobe Glomeruli antenna->agn Signal Transduction brain Higher Brain Centers agn->brain Odor Processing behavior Foraging Behavior brain->behavior Behavioral Response

Caption: Hypothetical signaling pathway of this compound as a kairomone.

Mating Disruption Techniques Utilizing (E)-7-Dodecenal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generalized guidelines for the use of (E)-7-Dodecenal in mating disruption programs. Currently, there is limited specific research and commercially available data for mating disruption programs that exclusively utilize this compound as the primary active ingredient for a specific agricultural pest. The information provided is based on established principles of insect mating disruption using analogous aldehyde and acetate pheromones for other lepidopteran pests. Researchers and pest management professionals should adapt these protocols based on the target insect species, local environmental conditions, and further research.

Introduction to Mating Disruption with this compound

Mating disruption is a pest management strategy that employs synthetic sex pheromones to prevent male insects from locating and mating with females, thereby reducing the subsequent generation's population. This compound is a component of the sex pheromone blend for certain insect species. By permeating the atmosphere with a high concentration of synthetic this compound, the natural pheromone plumes emitted by females are masked, leading to a reduction in successful mating. This technique is species-specific, environmentally friendly, and compatible with integrated pest management (IPM) programs.

The primary mechanisms of mating disruption include:

  • Competitive Attraction: Synthetic pheromone sources compete with calling females for the attention of males.

  • Sensory Overload: The high concentration of pheromones in the air can desensitize the male's antennal receptors.

  • Camouflage: The natural pheromone plume of the female is masked by the synthetic pheromone, making it difficult for the male to follow the trail.

Quantitative Data Summary

The following tables provide a hypothetical framework for the types of quantitative data that should be collected and analyzed in mating disruption trials utilizing this compound. The values presented are illustrative and based on data from mating disruption programs for other lepidopteran pests.

Table 1: Hypothetical Efficacy of this compound Mating Disruption in Field Trials

Target PestCropApplication Rate (dispensers/ha)Pheromone Load per Dispenser (mg)Mating Disruption Efficacy (%)Larval Infestation Reduction (%)
Hypothetical Moth APome Fruit2501509585
Hypothetical Moth APome Fruit500150>9992
Hypothetical Moth BGrapes4001209280
Hypothetical Moth BGrapes6001209888

Table 2: Comparison of Dispenser Technologies for this compound Release

Dispenser TypeRelease Rate (mg/day/dispenser)Field Longevity (days)Material
Hand-applied Reservoir0.5 - 1.090 - 120Polyethylene tubing
Aerosol EmitterProgrammable180+Canister with actuator
Sprayable MicrocapsulesVariable (post-application)21 - 30Polymer microcapsules
Fiber-based0.2 - 0.560 - 90Hollow fibers

Experimental Protocols

Protocol for Evaluating Mating Disruption Efficacy in Small Plot Field Trials

Objective: To determine the efficacy of this compound in disrupting the mating of a target pest species in a field setting.

Materials:

  • This compound loaded dispensers (e.g., reservoir-type)

  • Pheromone traps baited with a species-specific lure containing this compound

  • Untreated control plots

  • Flagging tape for marking plots

  • GPS unit for plot mapping

  • Data collection sheets

Procedure:

  • Site Selection: Choose an experimental site with a known history of infestation by the target pest. The site should be large enough to accommodate multiple treatment and control plots with adequate buffer zones (minimum 50 meters) to prevent cross-contamination.

  • Plot Design: Establish replicated plots (e.g., 1-hectare each) for each treatment and a control. A randomized complete block design is recommended.

  • Dispenser Deployment: In the treatment plots, deploy the this compound dispensers according to the desired application rate (e.g., 400 dispensers/hectare). Distribute the dispensers evenly throughout the canopy of the host plants at a height consistent with the typical flight and mating behavior of the target pest.

  • Trap Placement: Place pheromone traps in the center of each treatment and control plot. The traps will be used to monitor the disruption of male orientation to a point source of the pheromone.

  • Data Collection:

    • Check the pheromone traps weekly and record the number of captured male moths. A significant reduction in trap catch in the treated plots compared to the control plots is an indicator of mating disruption.

    • Conduct visual inspections of foliage and fruit for signs of larval damage at regular intervals throughout the season.

    • At the end of the trial, assess the percentage of infested fruit or plants in both treated and control plots.

  • Data Analysis: Analyze the trap catch data and damage assessments using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treated and control plots.

Protocol for Assessing Pheromone Release Rate from Dispensers

Objective: To determine the release rate of this compound from dispensers under controlled laboratory conditions.

Materials:

  • This compound loaded dispensers

  • Environmental chamber with controlled temperature and airflow

  • Analytical balance (accurate to 0.1 mg)

  • Forceps

  • Data logging software

Procedure:

  • Initial Weighing: Individually label and weigh a set of dispensers (n=10) using an analytical balance.

  • Incubation: Place the dispensers in an environmental chamber set to a constant temperature (e.g., 25°C) and airflow that simulates field conditions.

  • Periodic Weighing: At regular intervals (e.g., every 24 hours for the first week, then weekly), remove the dispensers from the chamber and reweigh them.

  • Data Calculation: Calculate the amount of pheromone released per time interval by subtracting the current weight from the previous weight.

  • Release Rate Determination: Plot the cumulative weight loss over time to determine the release rate of the pheromone. The release rate is typically expressed in mg/day.

Visualizations

Signaling_Pathway cluster_air Airborne cluster_sensillum Antennal Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transduction Behavior Mating Behavior Glomerulus->Behavior Neural Processing

Caption: Olfactory signaling pathway for this compound in an insect.

Experimental_Workflow A Site Selection & Plot Design B Dispenser Deployment (Treatment Plots) A->B C Control Plot Setup (No Dispensers) A->C D Pheromone Trap Installation B->D F Seasonal Damage Assessment B->F C->D C->F E Weekly Trap Monitoring (Male Moth Counts) D->E G Data Analysis E->G F->G H Efficacy Determination G->H

Caption: Workflow for a field trial evaluating mating disruption efficacy.

Troubleshooting & Optimization

Improving the stereoselectivity of (E)-7-Dodecenal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (E)-7-Dodecenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this and structurally related long-chain aliphatic (E)-alkenals.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound with high stereoselectivity?

A1: For the synthesis of this compound, the Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for achieving high (E)-selectivity.[1][2] This reaction utilizes a stabilized phosphonate ylide, which generally favors the formation of the more thermodynamically stable (E)-alkene.[1][2] Another effective method is the Wittig reaction using a stabilized phosphorus ylide, which also predominantly yields the (E)-isomer.[3][4]

Q2: I am getting a low E/Z isomer ratio in my Wittig reaction. What are the common causes?

A2: A low E/Z ratio in a Wittig reaction intended to produce the (E)-isomer can be attributed to several factors:

  • Ylide Stabilization: The use of a non-stabilized or semi-stabilized ylide will inherently favor the (Z)-isomer.[3][4] Ensure your chosen phosphonium salt can form a stabilized ylide (e.g., one with an adjacent ester or ketone group).

  • Reaction Conditions: The presence of lithium salts can decrease (E)-selectivity by promoting the equilibration of intermediates.[5] Using salt-free conditions or employing sodium- or potassium-based bases can improve the E/Z ratio.[1]

  • Temperature: Higher reaction temperatures generally favor the formation of the more stable (E)-alkene.[1]

Q3: Can I use the Schlosser modification of the Wittig reaction to synthesize this compound?

Q4: How can I purify this compound from its (Z)-isomer?

A4: Separating (E)- and (Z)-isomers of alkenes can be challenging due to their similar physical properties. However, column chromatography is a common and effective method. For enhanced separation, silica gel impregnated with silver nitrate (AgNO₃) can be used. The silver ions interact differently with the π-bonds of the (E) and (Z) isomers, leading to differential retention times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete deprotonation of the phosphonium salt or phosphonate ester.Ensure the use of a sufficiently strong and fresh base (e.g., NaH, n-BuLi, KHMDS). Perform the reaction under strictly anhydrous conditions.
Steric hindrance around the aldehyde or ylide.While less of an issue with unbranched aliphatic aldehydes, consider using the more reactive Horner-Wadsworth-Emmons reagent over a stabilized Wittig ylide.
Aldehyde instability (oxidation or polymerization).Use freshly distilled or purified aldehyde. Consider in-situ generation of the aldehyde from the corresponding alcohol if stability is a major concern.[3]
Poor (E)-selectivity in HWE reaction Suboptimal reaction conditions.Employing lithium salts (e.g., LiCl) with a base like DBU can enhance (E)-selectivity. Higher reaction temperatures also tend to favor the (E)-isomer.[1]
Incorrect phosphonate reagent.For high (E)-selectivity, standard phosphonates like triethyl phosphonoacetate are generally effective. Avoid using phosphonates designed for (Z)-selectivity (e.g., those with highly electron-withdrawing groups like trifluoroethyl).[8]
Formation of unexpected byproducts Self-condensation of the aldehyde.Add the aldehyde slowly to the generated ylide solution at a low temperature to minimize self-condensation.
Ylide decomposition.Generate the ylide at a low temperature and use it immediately. Some ylides are not stable over long periods.
Difficulty in removing triphenylphosphine oxide (from Wittig) High polarity and crystallinity of the byproduct.The byproduct of the HWE reaction, a phosphate ester, is water-soluble and easily removed by an aqueous workup.[1] This is a significant advantage of the HWE over the traditional Wittig reaction. If using the Wittig reaction, purification can be achieved by chromatography or by precipitating the triphenylphosphine oxide from a non-polar solvent.

Data Presentation

Table 1: Effect of Reaction Conditions on E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction of Aliphatic Aldehydes.

AldehydePhosphonate ReagentBase / AdditiveSolventTemperature (°C)E:Z Ratio
3-Phenylpropionaldehydebis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBrTolueneReflux95:5
3-Phenylpropionaldehydebis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBrTHFReflux87:13
Benzaldehydetriethyl phosphonoacetateDBU / K₂CO₃NoneRoom Temp>99:1
Heptanaltriethyl phosphonoacetateDBU / K₂CO₃NoneRoom Temp>99:1
Cyclohexanecarboxaldehydetriethyl phosphonoacetateDBU / K₂CO₃NoneRoom Temp>99:1

Data compiled from multiple sources.[9][10][11]

Experimental Protocols

Protocol 1: High (E)-Selectivity Synthesis of an α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction

This protocol is a general procedure for the highly (E)-selective synthesis of α,β-unsaturated esters from aldehydes, which can be adapted for the synthesis of this compound precursors.

Materials:

  • Aldehyde (e.g., heptanal)

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), triethyl phosphonoacetate (1.2 mmol), and anhydrous potassium carbonate (1.5 mmol).

  • Add DBU (1.2 mmol) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add diethyl ether to the reaction mixture and filter to remove the solid salts.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-α,β-unsaturated ester.

Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide

This protocol provides a general method for the Wittig reaction using a stabilized ylide, which typically favors the (E)-alkene product.

Materials:

  • Phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide)

  • Strong base (e.g., Sodium Hydride (NaH) or n-Butyllithium (n-BuLi))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Aldehyde (e.g., heptanal)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.0 equiv). If using NaH, the reaction may require warming to room temperature to ensure complete deprotonation, indicated by the cessation of hydrogen gas evolution and the formation of a colored ylide solution. If using n-BuLi, maintain the temperature at 0 °C or below.

  • Once the ylide has formed, cool the solution to 0 °C (if necessary) and add the aldehyde (1.0 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the (E)-alkene from the (Z)-isomer and triphenylphosphine oxide.

Visualizations

experimental_workflow cluster_reagent_prep Reagent Preparation ylide_prep Ylide Formation (Phosphonium Salt + Base) reaction Wittig or HWE Reaction (Ylide + Aldehyde) ylide_prep->reaction aldehyde_prep Aldehyde Preparation (Purification/Drying) aldehyde_prep->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Stereoselectivity Analysis (NMR, GC-MS) purification->analysis product This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation of Potential Causes cluster_solutions Corrective Actions start Low E/Z Ratio Observed check_ylide Is the ylide stabilized? start->check_ylide check_conditions Are reaction conditions optimized for E-selectivity? start->check_conditions check_base What base was used? start->check_base use_stabilized Use a stabilized ylide (Wittig) or HWE reagent. check_ylide->use_stabilized No modify_conditions Increase temperature; use aprotic solvent. check_conditions->modify_conditions No change_base Avoid lithium bases; use NaH, KHMDS, or DBU. check_base->change_base Lithium-based use_stabilized->start Re-run Experiment modify_conditions->start Re-run Experiment change_base->start Re-run Experiment

References

Troubleshooting low signal-to-noise ratio in (E)-7-Dodecenal EAG recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal-to-noise ratio (SNR) in Electroantennography (EAG) recordings of (E)-7-Dodecenal.

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure the true EAG response to this compound, making data interpretation difficult. The following guide provides a systematic approach to identifying and resolving common issues.

Is the issue a weak signal, high noise, or both?

  • Weak Signal: The peak amplitude of the EAG response to this compound is small, close to the baseline.

  • High Noise: The baseline recording shows significant, random fluctuations, making it difficult to discern a clear signal.

Scenario 1: Weak Signal

If the primary issue is a weak or absent signal in response to this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Antennal Preparation
Degraded AntennaUse a fresh, healthy insect for each new preparation. Ensure the insect has been properly stored and handled to maintain its physiological condition.
Poor Electrode ContactEnsure the recording and reference electrodes have good electrical contact with the antenna. The saline solution in the electrodes should be free of air bubbles.[1]
Antenna DesiccationMaintain a humidified airflow over the preparation to prevent the antenna from drying out. An increase in antenna resistance due to drying can weaken the signal.[1]
Stimulus Delivery
Incorrect Odor ConcentrationPrepare fresh dilutions of this compound. Verify the solvent and the final concentration. Perform a dose-response experiment to determine the optimal concentration range.
Inefficient DeliveryCheck the stimulus delivery system for leaks. Ensure the puff of odorized air is effectively reaching the antenna. The outlet of the delivery tube should be positioned close to the antenna.
Amplifier Settings
Inappropriate GainIncrease the amplifier gain to an appropriate level for the expected signal amplitude. Be cautious not to amplify the noise floor excessively.
Scenario 2: High Noise

If the EAG signal is obscured by a high level of background noise, work through these troubleshooting steps.

Potential CauseRecommended Solution
Electrical Interference
50/60 Hz Main Power HumEnsure all equipment is properly grounded to a common ground. Use a Faraday cage to shield the preparation from external electromagnetic fields.[2]
Static ElectricityAvoid synthetic fabrics in the recording area. Use an anti-static mat or wrist strap.
Mechanical Instability
VibrationsPlace the EAG setup on an anti-vibration table. Isolate the setup from sources of mechanical vibration such as pumps or fans.
Air CurrentsShield the preparation from drafts and air currents not related to the stimulus delivery. These can cause mechanoreceptor responses that introduce noise.[1]
Biological Noise
Muscle ActivityEnsure the insect is securely mounted to minimize movement and associated muscle potentials.
Spontaneous FiringWhile some spontaneous activity is normal, excessive baseline fluctuations may indicate a stressed or dying preparation. Prepare a new antenna.

Frequently Asked Questions (FAQs)

Q1: What is a typical EAG response amplitude for this compound?

A1: The EAG response amplitude to this compound can vary significantly depending on the insect species, the concentration of the stimulus, and the experimental setup. It is recommended to perform a dose-response curve to characterize the response range for your specific experimental conditions.

Q2: How can I be sure my this compound sample is pure and active?

A2: Use a high-purity standard of this compound and store it under appropriate conditions (e.g., cold and dark) to prevent degradation. It is advisable to verify the chemical integrity of your sample using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: My baseline is drifting. How can I correct this?

A3: Baseline drift can be caused by changes in the antenna's condition over time or by fluctuations in the recording environment.[1] Many modern EAG amplifiers have a feature for automatic baseline control.[1] If this is not available, ensure the preparation is stable before beginning recordings and allow for an adequate stabilization period.

Q4: Can the solvent for this compound affect my recordings?

A4: Yes, the solvent used to dilute this compound can elicit an EAG response. Always run a solvent blank (a puff of air passed over the solvent alone) as a negative control to ensure that the observed response is due to the odorant and not the solvent.

Q5: How often should I replace the antennal preparation?

A5: The viability of an antennal preparation can vary. It is best practice to monitor the response to a standard reference compound throughout the experiment. A significant decrease in the response to the standard indicates that the preparation is no longer reliable and should be replaced.

Experimental Protocols

A detailed experimental protocol for EAG recordings is crucial for obtaining reproducible results.

Preparation of this compound Stimulus

  • Prepare a stock solution of this compound in a high-purity solvent (e.g., hexane or paraffin oil).

  • Create a serial dilution of the stock solution to obtain a range of concentrations for dose-response testing.

  • Apply a known volume (e.g., 10 µl) of each dilution onto a piece of filter paper.

  • Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.

  • Allow the solvent to evaporate completely before use.

Electroantennography (EAG) Recording

  • Antenna Preparation:

    • Excise the antenna from a live, immobilized insect.

    • Mount the antenna between two glass capillary electrodes filled with a suitable saline solution (e.g., Ringer's solution).

    • The recording electrode is placed over the distal end of the antenna, and the reference electrode is connected to the base.

  • EAG Setup:

    • Place the antennal preparation within a Faraday cage to minimize electrical interference.

    • Position the preparation under a continuous, humidified air stream.

    • Position the outlet of the stimulus delivery tube in close proximity to the antenna.

  • Data Acquisition:

    • Connect the electrodes to a high-impedance amplifier.

    • Record the differential signal between the recording and reference electrodes.

    • Deliver a puff of purified air as a control, followed by a puff of the this compound stimulus.

    • Record the resulting depolarization of the antennal signal.

    • Allow sufficient time between stimuli for the antenna to return to its baseline state.

Visualizations

Pheromone Signaling Pathway

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential EAG EAG Signal (Summed Potential) Depolarization->EAG Contributes to

Caption: Pheromone reception and signal transduction pathway in an insect olfactory receptor neuron.

Troubleshooting Workflow for Low SNR

Troubleshooting_Workflow Start Low SNR in EAG Recording Check_Noise Assess Baseline Noise Start->Check_Noise High_Noise High Noise? Check_Noise->High_Noise Check_Signal Assess Signal Amplitude High_Noise->Check_Signal No Troubleshoot_Noise Troubleshoot Noise Sources: - Electrical Interference - Mechanical Vibration - Biological Noise High_Noise->Troubleshoot_Noise Yes Weak_Signal Weak Signal? Check_Signal->Weak_Signal Troubleshoot_Signal Troubleshoot Signal Issues: - Antennal Preparation - Stimulus Delivery - Amplifier Settings Weak_Signal->Troubleshoot_Signal Yes Success SNR Improved Weak_Signal->Success No Retest Re-run Experiment Troubleshoot_Noise->Retest Troubleshoot_Signal->Retest Retest->Start

Caption: A logical workflow for troubleshooting low signal-to-noise ratio in EAG recordings.

References

Technical Support Center: (E)-7-Dodecenal Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-7-Dodecenal. The information provided is intended to assist in designing and troubleshooting experiments related to the stability and degradation of this compound under field conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound in the field?

This compound, an unsaturated aldehyde, is susceptible to degradation from several environmental factors, primarily:

  • UV Radiation (Photodegradation): Sunlight, particularly UV radiation, can provide the energy to initiate photochemical reactions. For unsaturated aldehydes, this can lead to isomerization of the double bond (from E to Z), cleavage of the carbon-carbon double bond, or oxidation of the aldehyde group.

  • Temperature (Thermal Degradation): High temperatures can accelerate the rate of chemical degradation reactions and also increase the volatility of the compound, leading to its physical loss from the application site. Thermal degradation of unsaturated aldehydes can result in the formation of smaller, more volatile compounds.[1]

  • Oxidation: The aldehyde functional group is susceptible to oxidation, which can convert it into a carboxylic acid. This reaction can be facilitated by atmospheric oxygen and potentially accelerated by heat and UV radiation.

Q2: What are the likely degradation products of this compound?

While specific degradation products for this compound under field conditions are not extensively documented in publicly available literature, based on the chemical properties of unsaturated aldehydes, the following are potential degradation products:

  • (E)-7-Dodecen-1-oic acid: Formed through the oxidation of the aldehyde group.

  • Shorter-chain aldehydes and carboxylic acids: Resulting from the cleavage of the carbon-carbon double bond at the 7-position. This could potentially yield pentanal and heptenal, or their corresponding carboxylic acids after further oxidation.

  • (Z)-7-Dodecenal: Isomerization of the trans double bond to the cis configuration can occur, which may reduce its biological activity.

Q3: How can I minimize the degradation of this compound in my field experiments?

To enhance the stability of this compound in the field, consider the following strategies:

  • Use of Controlled-Release Dispensers: Formulating this compound in a protective matrix or a specialized dispenser can shield it from direct exposure to UV radiation and regulate its release rate, thus prolonging its efficacy.

  • Inclusion of Stabilizers: Antioxidants and UV protectants can be incorporated into the formulation to inhibit oxidative and photodegradation pathways.

  • Strategic Placement of Dispensers: Placing dispensers in locations that offer some protection from direct, intense sunlight, without compromising the dispersal of the pheromone plume, can be beneficial.

Troubleshooting Guides

Problem: Rapid loss of biological activity of this compound in the field.

Possible Cause Troubleshooting Step
High Volatility due to High Temperatures Monitor the ambient temperature at the experimental site. Consider using a dispenser with a lower release rate or a formulation designed for higher temperatures.
Photodegradation Shield the formulation or dispenser from direct sunlight where possible. Analyze samples for the presence of the (Z)-isomer or cleavage products using GC-MS.
Oxidative Degradation Ensure the formulation is fresh and has been stored under inert conditions prior to use. Analyze samples for the presence of (E)-7-Dodecen-1-oic acid.
Incompatible Formulation Components If using a custom formulation, verify the compatibility of all components with this compound. Some materials may catalyze degradation.

Problem: Inconsistent results between replicate experiments.

Possible Cause Troubleshooting Step
Variable Environmental Conditions Record and compare environmental data (temperature, humidity, sunlight intensity) for each replicate. Try to conduct replicates under as similar conditions as possible.
Inconsistent Dispenser Performance Check the release rate and consistency of the dispensers before deployment. Weigh dispensers before and after the field trial to quantify the amount of pheromone released.
Non-uniform Application Ensure that dispensers or formulations are applied uniformly across all experimental plots according to the established protocol.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂O[2][3]
Molecular Weight 182.30 g/mol [2][3]
Boiling Point (Predicted) 526.78 K[3]
logP (Octanol/Water Partition Coefficient) 3.882[3]
Water Solubility (Predicted) Insoluble[4]

Table 2: Template for Recording this compound Degradation Data

Time Point (days) Temperature (°C) UV Index (Avg.) Concentration of this compound (ng/dispenser) Concentration of (E)-7-Dodecen-1-oic acid (ng/dispenser) Concentration of (Z)-7-Dodecenal (ng/dispenser)
0
1
3
7
14
21
28

Experimental Protocols

Protocol 1: Field Stability Study of this compound in a Controlled-Release Dispenser

  • Preparation: Load a known quantity of this compound into the selected controlled-release dispensers. A subset of dispensers should be retained as a baseline (Time 0).

  • Field Deployment: Place the dispensers in the field in a randomized block design. Record the GPS coordinates of each dispenser.

  • Environmental Monitoring: Place data loggers in the experimental area to continuously record temperature, humidity, and UV radiation levels.

  • Sample Collection: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), retrieve a subset of dispensers from the field.

  • Extraction: Extract the remaining this compound from the collected dispensers using an appropriate solvent (e.g., hexane or dichloromethane).

  • Analysis: Quantify the amount of this compound in the extracts using Gas Chromatography-Mass Spectrometry (GC-MS). The GC-MS method should be validated for linearity, accuracy, and precision.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation profile. Correlate the degradation rate with the environmental data.

Protocol 2: Identification of this compound Degradation Products

  • Forced Degradation: To generate detectable quantities of degradation products, subject samples of this compound to forced degradation conditions in the lab (e.g., exposure to high-intensity UV light, elevated temperature, or an oxidizing agent like hydrogen peroxide).

  • Extraction: Extract the degraded samples with a suitable solvent.

  • GC-MS Analysis: Analyze the extracts using GC-MS. Operate the mass spectrometer in full scan mode to acquire mass spectra of the degradation products.

  • Structure Elucidation: Interpret the mass spectra to propose structures for the degradation products. Comparison with mass spectral libraries (e.g., NIST) and analytical standards can aid in identification.

  • Field Sample Analysis: Re-analyze the field samples from Protocol 1, specifically looking for the mass spectral signatures of the degradation products identified during the forced degradation study.

Visualizations

degradation_pathways E7D This compound Z7D (Z)-7-Dodecenal E7D->Z7D UV Radiation (Isomerization) E7DA (E)-7-Dodecen-1-oic acid E7D->E7DA Oxidation (O2, Heat, UV) SP Shorter-chain products (e.g., Aldehydes, Carboxylic acids) E7D->SP UV Radiation / Heat (Cleavage)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_field Field Work cluster_lab Laboratory Analysis cluster_data Data Interpretation prep Prepare Dispensers with This compound deploy Deploy Dispensers prep->deploy monitor Monitor Environmental Conditions deploy->monitor collect Collect Dispensers Over Time deploy->collect correlate Correlate Degradation with Environmental Data monitor->correlate extract Solvent Extraction collect->extract analyze GC-MS Analysis extract->analyze quantify Quantify this compound and Degradation Products analyze->quantify quantify->correlate

Caption: General workflow for a field stability study.

References

Technical Support Center: Optimizing (E)-7-Dodecenal Pheromone Lure Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the blend ratio of (E)-7-Dodecenal in pheromone lures. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the typical role of this compound and its isomers in pheromone blends?

This compound and its related acetate form, (Z)-7-dodecenyl acetate, are components of sex pheromones for various moth species. For instance, (Z)-7-dodecenyl acetate is a primary component of the female cabbage looper (Trichoplusia ni) sex pheromone.[1] It can also act as a synergistic or antagonistic compound in the pheromone blends of other species. For example, (E)-7-dodecenyl acetate has been identified as a minor component in the pheromone gland of the European grapevine moth, Lobesia botrana.[2]

Q2: Where can I find data on effective blend ratios of this compound?

Precise, universally applicable blend ratios for this compound are species-specific and often proprietary. However, published research provides starting points for optimization. For the cutworm moth Agrotis segetum, a three-component blend including (Z)-7-dodecenyl acetate was found to be highly attractive.

ComponentsRatioTotal Dose
(Z)-5-decenyl acetate1200 µg
(Z)-7-dodecenyl acetate1200 µg
(Z)-9-tetradecenyl acetate1200 µg

Table 1: Pheromone blend composition for Agrotis segetum attraction.[3]

Q3: How do I determine the optimal blend ratio for my target species?

The optimal blend ratio is determined through a combination of laboratory and field experiments. The general workflow involves:

  • Pheromone Component Identification: Analyzing the natural pheromone gland extract of the target insect using techniques like Gas Chromatography-Electroantennographic Detection (GC-EAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Ratio Formulation: Creating a series of synthetic blends with varying ratios of the identified components.

  • Laboratory Bioassays: Testing the attractiveness of different blends in a controlled environment, such as a wind tunnel.

  • Field Trials: Evaluating the most promising blends in the natural habitat of the target species using pheromone-baited traps.

Q4: What are common experimental setups for testing pheromone lures?

Field trials typically involve deploying traps baited with different pheromone blend ratios in a randomized block design to minimize environmental variability. Delta traps are commonly used for moths. It is crucial to handle lures with gloves to avoid contamination.[4] Traps should be checked regularly, and the number of captured target insects recorded.

Troubleshooting Guides

Issue 1: Low or No Trap Captures

Possible Causes & Solutions:

  • Incorrect Blend Ratio: The tested blend may not be attractive to the target species.

    • Solution: Conduct dose-response experiments with varying concentrations of this compound and other key components.[5] Test a wider range of ratios in your next field trial.

  • Lure Degradation: Pheromones are volatile and can degrade when exposed to heat, sunlight, or oxygen.[6]

    • Solution: Store lures in a cool, dark place, preferably in a freezer, and in their original sealed packaging. Replace lures in the field at the recommended interval.

  • Incorrect Trap Placement: Traps may be positioned in areas with low insect population density or unfavorable environmental conditions.

    • Solution: Place traps at the flight height of the target moth species and in areas where they are likely to be active.[7] Avoid placing traps in areas with strong winds or near sources of competing odors.[8][9]

  • Inactive Pheromone Components: One or more components in your blend may be acting as an antagonist, repelling the target species.

    • Solution: Conduct subtractive field trials where you test the full blend against blends missing one component at a time to identify any inhibitory effects.[10]

Issue 2: High Variability in Trap Catches

Possible Causes & Solutions:

  • Environmental Factors: Wind, temperature, and rain can significantly impact pheromone dispersal and insect flight behavior.[11]

    • Solution: Record environmental conditions during your field trials and use statistical analyses to account for their effects. Increase the number of replicates to improve statistical power.

  • Trap Interference: Traps placed too close to each other can interfere with each other's pheromone plumes.

    • Solution: Ensure adequate spacing between traps. The required distance will depend on the specific pheromone and environmental conditions.

  • Inconsistent Lure Release Rate: The material of the lure dispenser can affect the release rate of the pheromone components.

    • Solution: Use high-quality, standardized dispensers to ensure a consistent release rate throughout the trapping period.

Issue 3: Capturing Non-Target Species

Possible Causes & Solutions:

  • Shared Pheromone Components: The pheromone blend may be attractive to closely related species.

    • Solution: Analyze the pheromone composition of the non-target species. Adjusting the blend ratio or adding species-specific minor components can increase specificity.[11]

  • Contamination: Lures or traps may have been contaminated with other chemicals.

    • Solution: Always use clean gloves when handling lures and traps.[4] Do not store lures for different species in the same container.

Experimental Protocols

Protocol 1: Pheromone Component Identification using GC-EAD

This protocol outlines the general steps for identifying biologically active compounds in a pheromone gland extract.

Caption: Workflow for Pheromone Component Identification using GC-EAD.

Methodology:

  • Pheromone Gland Extraction: Excise the pheromone glands from virgin female moths during their calling period. Extract the glands in a small volume of high-purity hexane.

  • GC-EAD Analysis: Inject the extract into a gas chromatograph (GC) equipped with an electroantennographic detector (EAD). The GC column effluent is split, with one part going to a standard detector (like a Flame Ionization Detector - FID) and the other part passing over a live moth antenna.[8][11]

  • Data Analysis: The EAD records antennal depolarizations in response to biologically active compounds. By comparing the EAD signal with the FID signal, peaks that elicit an antennal response can be identified.

  • Component Identification: The identified active peaks are then analyzed by GC-Mass Spectrometry (GC-MS) to determine their chemical structures by comparing their mass spectra with known standards and libraries.[4]

Protocol 2: Field Trial for Blend Ratio Optimization

This protocol provides a framework for conducting field trials to determine the most attractive pheromone blend ratio.

Field_Trial_Workflow cluster_preparation Experiment Preparation cluster_deployment Field Deployment cluster_monitoring Data Collection & Monitoring cluster_analysis Data Analysis & Conclusion Blend_Formulation Formulate Test Blends (e.g., 1:1, 1:5, 5:1 ratios) Lure_Preparation Prepare Lures with Different Blends Blend_Formulation->Lure_Preparation Trap_Setup Set up Traps (e.g., Delta Traps) Lure_Preparation->Trap_Setup Randomized_Block Deploy Traps in a Randomized Block Design Trap_Setup->Randomized_Block Site_Selection Select Suitable Field Sites Site_Selection->Randomized_Block Regular_Checks Check Traps at Regular Intervals Randomized_Block->Regular_Checks Count_Insects Count and Record Captured Target Insects Regular_Checks->Count_Insects Environmental_Data Record Environmental Conditions Regular_Checks->Environmental_Data Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Count_Insects->Statistical_Analysis Environmental_Data->Statistical_Analysis Determine_Optimal_Blend Determine Most Attractive Blend Ratio Statistical_Analysis->Determine_Optimal_Blend

Caption: Workflow for a Field Trial to Optimize Pheromone Blend Ratios.

Methodology:

  • Lure Preparation: Prepare a series of lures, each containing a different blend ratio of this compound and other identified pheromone components. Also include a control lure with no pheromone.

  • Experimental Design: Select multiple field sites representative of the target species' habitat. At each site, set up a block of traps, with each trap in the block containing a different lure. The placement of the traps within the block should be randomized.

  • Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of target moths captured in each trap. Also, record relevant environmental data such as temperature and wind direction.

  • Data Analysis: After the trial period, analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the number of moths captured by the different blend ratios. The blend that consistently captures the highest number of target moths is considered the most effective.

References

Minimizing attraction of non-target species to (E)-7-Dodecenal traps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the attraction of non-target species to (E)-7-Dodecenal baited traps.

I. Troubleshooting Guides

This section addresses specific issues that may arise during experimental setups aimed at increasing the specificity of this compound traps.

Issue 1: High capture rate of non-target moths.

  • Possible Cause: The pheromone lure may be attracting closely related species that respond to similar chemical cues.

  • Troubleshooting Steps:

    • Verify Target Species: Confirm that this compound is the primary sex pheromone component for your target species. While it is a known pheromone component for some Lepidopteran species, its specificity can vary.

    • Adjust Lure Composition: If the target species' pheromone blend contains minor components in addition to this compound, adding these to the lure can significantly increase specificity.

    • Incorporate Repellents: The addition of specific chemical repellents to the trap or lure can deter non-target species. Research into the chemical ecology of the prevalent non-target species captured can help identify suitable repellent compounds.

    • Modify Trap Design: Utilize trap designs that are behaviorally selective for the target species. This may include adjusting the size and shape of the trap entrance to exclude larger or smaller non-target moths.

Issue 2: Significant bycatch of beneficial insects (e.g., pollinators, predators).

  • Possible Cause: Visual cues of the trap, such as color, may be highly attractive to a broad range of insects.

  • Troubleshooting Steps:

    • Alter Trap Color: The color of the trap is a significant visual cue. Studies have shown that colors like white and yellow can attract a high number of non-target insects, including beneficials.[1][2][3][4] Experiment with less attractive colors such as green or red to reduce bycatch of bees and other non-target insects.[2][4]

    • Use Size-Exclusion Devices: A simple cage or mesh with openings large enough for the target species but small enough to exclude larger beneficial insects can be fitted to the trap entrance.[5]

    • Employ Visual Deterrents: Patterns and shapes that are not attractive to beneficial insects can be incorporated into the trap design. Research suggests that certain patterns can be less appealing to non-target species.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the known target pest species for this compound?

(E)-7-Dodecenyl Acetate, a closely related compound, is a primary component of the sex pheromone for the European grapevine moth (Lobesia botrana).[8] While this compound is a known lepidopteran pheromone component, its specific primary target species are less commonly documented in readily available literature. It is often a component of a more complex pheromone blend.

Q2: What common non-target insect groups are attracted to pheromone traps?

Common non-target captures in pheromone traps include other species of moths from the same family as the target species, as well as beneficial insects such as Coccinellidae (lady beetles) and various species of bees (Apoidea).[1][4] The specific non-target species will vary depending on the geographic location and the surrounding habitat.

Q3: How can I determine the optimal trap color to reduce bycatch for my specific experiment?

To determine the optimal trap color, a controlled experiment should be conducted.

  • Experimental Design: A randomized block design is recommended.[9]

  • Treatments: Include several trap colors (e.g., green, red, white, yellow, and a control with no color).

  • Replication: Use multiple traps for each color to ensure statistical validity.

  • Data Collection: Traps should be checked regularly, and both target and non-target species should be identified and counted.

  • Analysis: Statistical analysis (e.g., ANOVA) can then be used to determine which color results in the highest ratio of target to non-target captures.

Q4: Are there any commercially available chemical deterrents that can be used with this compound lures?

The availability of commercial chemical deterrents specifically for non-target species attracted to this compound is limited. However, research into the chemical ecology of the specific non-target species captured in your traps may reveal compounds that act as repellents. These could then be synthesized and incorporated into your experimental design. Pheromone repellents work by mimicking alarm signals or disrupting mating behaviors of pests.[1]

III. Data Presentation

Table 1: Effect of Trap Color on Captures of Target and Non-Target Insects (Hypothetical Data)

Trap ColorMean Target Moths Captured (± SE)Mean Non-Target Moths Captured (± SE)Mean Beneficial Insects Captured (± SE)
White150 ± 12.5320 ± 25.150 ± 8.2
Yellow145 ± 11.8350 ± 28.465 ± 9.5
Green130 ± 10.2150 ± 15.320 ± 4.1
Red125 ± 9.8135 ± 14.115 ± 3.5

This table presents hypothetical data to illustrate how results could be structured. Actual results will vary based on experimental conditions.

IV. Experimental Protocols

Protocol 1: Evaluating the Effect of Trap Color on Bycatch Reduction

  • Objective: To determine the optimal trap color for maximizing the capture of a target moth species while minimizing the capture of non-target insects.

  • Materials:

    • Delta traps (or other appropriate design) in at least four different colors (e.g., white, yellow, green, red).

    • Lures containing this compound.

    • Sticky liners for traps.

    • Stakes or hangers for trap deployment.

    • Collection vials and preservatives for insect identification.

  • Methodology:

    • Select a suitable experimental site with a known population of the target moth.

    • Establish a minimum of four replicate blocks within the site, with blocks spaced at least 50 meters apart.

    • Within each block, deploy one trap of each color in a randomized order. Traps within a block should be spaced at least 20 meters apart to avoid interference.

    • Place lures in the traps according to the manufacturer's instructions.

    • Check traps at regular intervals (e.g., weekly) for a predetermined period (e.g., six weeks).[7]

    • At each check, count and identify the target moths and all non-target insects on the sticky liners. Replace liners as needed.

    • Rotate the position of the colored traps within each block at each check to minimize positional bias.[9]

    • Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a post-hoc test) to compare the mean number of target and non-target insects captured in traps of different colors.

V. Visualization of Signaling Pathways

Moth Olfactory Signal Transduction Pathway

The following diagram illustrates the generalized signaling cascade initiated by the binding of a pheromone molecule to a receptor on the dendrite of an olfactory receptor neuron in a male moth.

Olfactory_Signal_Transduction cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Intracellular PBP Pheromone Binding Protein OR Odorant Receptor (OR) PBP->OR delivers to Pheromone Pheromone (this compound) Pheromone->PBP binds Orco Orco (Co-receptor) Gq G-protein (Gq) OR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel Ca2+ Channel IP3->Ca_channel opens Ca_ion Ca_channel->Ca_ion influx Depolarization Neuron Depolarization Ca_ion->Depolarization leads to

Caption: Generalized moth olfactory signal transduction pathway.

References

High-performance liquid chromatography (HPLC) purification of synthetic (E)-7-Dodecenal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the high-performance liquid chromatography (HPLC) purification of synthetic (E)-7-Dodecenal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for purifying this compound?

A1: For the purification of a relatively non-polar compound like this compound, a reversed-phase HPLC method is a suitable starting point. A C18 column is a good initial choice, paired with a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution, starting with a higher water concentration and gradually increasing the acetonitrile concentration, is often effective for separating the target compound from impurities.

Q2: How should I prepare my synthetic this compound sample for HPLC purification?

A2: Your crude synthetic this compound should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition. This helps to prevent peak distortion. Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[1]

Q3: What detection wavelength should I use for this compound?

A3: this compound contains an aldehyde functional group and a carbon-carbon double bond, which will have a UV absorbance. A common starting point for detection is in the range of 210-230 nm. It is advisable to run a UV-Vis spectrum of your compound to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Q4: Can I use a normal-phase HPLC method for this purification?

A4: Yes, a normal-phase HPLC method using a silica column with a non-polar mobile phase (e.g., hexane and ethyl acetate) can also be used. This approach may be particularly useful for separating isomers or if the impurities present have very different polarities compared to this compound.

Q5: Is derivatization of this compound necessary for HPLC purification?

A5: Derivatization is not strictly necessary for purification but can be a useful strategy, especially for analytical purposes to enhance UV detection and improve chromatographic peak shape.[2][3][4] A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which forms a hydrazone that absorbs strongly at around 360 nm.[3] However, for preparative purification of the aldehyde itself, derivatization is generally avoided as it would require an additional chemical step to remove the derivatizing group.

Troubleshooting Guide

Poor Peak Resolution

Q: I am seeing poor resolution between my desired this compound peak and a closely eluting impurity. How can I improve the separation?

A: Poor resolution is a common issue in HPLC.[5][6][7][8][9] Here are several strategies to improve it:

  • Optimize the Mobile Phase:

    • Adjust the Solvent Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.[5][7]

    • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.[6]

  • Modify the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry can have a significant impact.[5][6] Consider a column with a different bonded phase (e.g., C30, Phenyl-Hexyl) or a different particle size.[5][6]

  • Adjust the Column Temperature: Increasing the column temperature can improve efficiency and may change the selectivity of the separation.[5][8] However, be mindful that excessive heat could potentially degrade the sample.

  • Decrease the Flow Rate: Lowering the flow rate can lead to sharper peaks and better resolution, although it will increase the run time.[8]

Peak Tailing

Q: My this compound peak is showing significant tailing. What could be the cause and how do I fix it?

A: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or an inappropriate mobile phase pH.[10][11]

  • Secondary Silanol Interactions: The aldehyde group in this compound can interact with free silanol groups on the silica support of the stationary phase. Using a high-purity, end-capped column can minimize these interactions. Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also help to mask these silanol groups.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent can help to remove these contaminants.

  • Mobile Phase pH: While less critical for a non-ionizable compound like this compound, ensuring the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns) is good practice.[11]

Baseline Issues: Noise or Drift

Q: My chromatogram shows a noisy or drifting baseline. What are the potential causes?

A: A noisy or drifting baseline can interfere with accurate peak integration and detection.[12]

  • Mobile Phase Preparation: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[10] Also, ensure the mobile phase components are thoroughly mixed.

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.[10]

  • System Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and baseline noise.[13]

  • Column Equilibration: Insufficient column equilibration time before starting a run can lead to a drifting baseline.[10]

Pressure Fluctuations

Q: The system pressure is fluctuating significantly during my run. What should I check?

A: Pressure fluctuations can indicate a problem with the pump, a leak in the system, or air bubbles.[12][14]

  • Pump Seals and Check Valves: Worn pump seals or malfunctioning check valves are common causes of pressure fluctuations.[1]

  • Air Bubbles: Air trapped in the pump or lines will cause pressure drops. Purge the system to remove any air bubbles.[10]

  • Leaks: Carefully inspect all fittings and connections for any signs of leakage.[13]

Quantitative Data Summary

Table 1: Example Starting HPLC Conditions for this compound Purification

ParameterValue
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Table 2: Troubleshooting Summary

ProblemPossible CauseRecommended Solution(s)
Poor Resolution Inappropriate mobile phase compositionAdjust solvent ratio or change organic solvent.[5][6]
Unsuitable stationary phaseSwitch to a column with different selectivity (e.g., Phenyl-Hexyl).[6]
Suboptimal temperature or flow rateOptimize column temperature and/or decrease flow rate.[5][8]
Peak Tailing Secondary interactions with silanolsUse a high-purity, end-capped column; add a mobile phase modifier like TEA.[11]
Column contaminationFlush the column with a strong solvent.
Baseline Noise/Drift Improperly prepared mobile phaseDegas and ensure thorough mixing of the mobile phase.[10]
Detector issueCheck detector lamp and clean the flow cell.[10]
System leakInspect fittings and connections for leaks.[13]
Pressure Fluctuations Worn pump componentsReplace pump seals and check valves.[1]
Air in the systemPurge the pump and lines.[10]

Experimental Protocol

HPLC Purification of Synthetic this compound
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas for at least 15 minutes using sonication or vacuum.

  • Sample Preparation:

    • Dissolve the crude synthetic this compound in the initial mobile phase composition (e.g., 70% acetonitrile in water) to a concentration of approximately 1-5 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Equilibration:

    • Install a C18 column (e.g., 5 µm, 4.6 x 250 mm) into the column compartment.

    • Set the column temperature to 30 °C.

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase composition (70% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).

  • Chromatographic Run:

    • Set the detector wavelength to 215 nm.

    • Inject 10 µL of the prepared sample.

    • Run the following gradient program:

      • 0-20 min: 70% B to 95% B

      • 20-25 min: Hold at 95% B

      • 25-26 min: 95% B to 70% B

      • 26-30 min: Hold at 70% B (re-equilibration)

  • Fraction Collection:

    • Monitor the chromatogram in real-time.

    • Collect the fraction corresponding to the main peak, which should be the this compound.

  • Post-Run Analysis:

    • Analyze a small aliquot of the collected fraction by HPLC to confirm its purity.

    • Combine pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis prep_mp Prepare Mobile Phase equilibrate Equilibrate System prep_mp->equilibrate prep_sample Prepare Sample inject Inject Sample prep_sample->inject equilibrate->inject run_gradient Run Gradient inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Purity collect->analyze analyze->inject If Impure, Re-inject evaporate Evaporate Solvent analyze->evaporate If Pure end End evaporate->end start Start start->prep_mp start->prep_sample

Caption: Experimental workflow for HPLC purification of this compound.

troubleshooting_hplc cluster_peak_shape Peak Shape Issue? cluster_baseline Baseline Issue? cluster_pressure Pressure Issue? start Chromatographic Problem Identified peak_shape_q Poor Resolution or Tailing? start->peak_shape_q baseline_q Noise or Drift? start->baseline_q pressure_q Fluctuations or High Backpressure? start->pressure_q resolution_a Adjust Mobile Phase Change Column Optimize Temp/Flow peak_shape_q->resolution_a Poor Resolution tailing_a Use End-capped Column Add Modifier (TEA) Clean Column peak_shape_q->tailing_a Tailing noise_a Degas Mobile Phase Check Detector Lamp Check for Leaks baseline_q->noise_a Yes pressure_a Check Pump Seals/Valves Purge System Check for Blockages pressure_q->pressure_a Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Resolving isomeric impurities in (E)-7-Dodecenal samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (E)-7-Dodecenal

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on the identification and resolution of isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a sample of this compound?

During the synthesis of this compound, several types of isomeric impurities can arise.[1] The most common and critical impurity is the geometric isomer, (Z)-7-Dodecenal. Other potential impurities include positional isomers, where the double bond is at a different location (e.g., 6-Dodecenal, 8-Dodecenal), and branched-chain isomers.[2][3] The presence and quantity of these impurities depend heavily on the synthetic route and purification methods used.[4]

Q2: Why is it critical to separate and quantify these isomeric impurities?

The biological activity of pheromones and other active compounds is often highly specific to a single isomer.[5][6] The presence of an undesired isomer, such as (Z)-7-Dodecenal, can significantly reduce the efficacy of the active (E) isomer or even inhibit its biological effect. For pharmaceutical applications, regulatory bodies like the ICH, FDA, and EMA have stringent guidelines that mandate the identification, quantification, and control of all impurities to ensure product safety and efficacy.[4][7][8]

Q3: What is the recommended analytical method for resolving this compound from its isomers?

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is the most effective and widely used technique for separating and identifying volatile and semi-volatile impurities like isomers of 7-Dodecenal.[8] The choice of the GC capillary column is the most critical factor in achieving successful separation.[9] High-resolution capillary columns, potentially up to 300 meters in length, provide the efficiency needed to resolve compounds with very similar physicochemical properties.[3][9]

Q4: How can I confirm the identity of a suspected impurity peak in my chromatogram?

The most reliable method for identifying an impurity is by using Gas Chromatography-Mass Spectrometry (GC-MS).[8] While isomers may have very similar retention times, their mass spectra are often identical. Identification is therefore achieved by comparing the retention time of the unknown peak to that of a certified reference standard for the suspected isomer. If standards are unavailable, techniques like two-dimensional GC (GCxGC) can provide enhanced separation to help resolve and identify unknown isomers based on their elution patterns.[2]

Troubleshooting Guide

Issue: My main this compound peak is co-eluting with an impurity.

Co-elution, where two or more compounds elute from the column at the same time, is a common challenge that prevents accurate quantification.[10] You may notice this as a peak with a shoulder, a broader-than-expected peak width, or through peak purity analysis if using a Diode Array Detector (DAD) in HPLC or by examining mass spectra across the peak in GC-MS.[10]

Follow this logical workflow to troubleshoot and resolve the co-eluting peaks.

G start Problem: Poor Peak Resolution (Co-elution) check_efficiency Step 1: Assess Peak Shape Is the main peak sharp and symmetrical? start->check_efficiency efficiency_bad No (Broad or Tailing Peak) Indicates poor efficiency. check_efficiency->efficiency_bad No efficiency_ok Yes (Sharp Peak) Indicates good efficiency. Problem is selectivity or capacity. check_efficiency->efficiency_ok Yes action_efficiency1 Trim 0.5m from column inlet. efficiency_bad->action_efficiency1 action_efficiency2 Check for leaks in the GC inlet. efficiency_bad->action_efficiency2 action_efficiency3 Replace column if old or contaminated. efficiency_bad->action_efficiency3 check_capacity Step 2: Assess Retention Are peaks eluting very early? efficiency_ok->check_capacity capacity_bad Yes (Low Capacity Factor) Insufficient interaction with stationary phase. check_capacity->capacity_bad Yes capacity_ok No (Adequate Retention) Problem is selectivity. check_capacity->capacity_ok No action_capacity1 Lower the initial oven temperature. capacity_bad->action_capacity1 action_capacity2 Reduce the temperature ramp rate. capacity_bad->action_capacity2 check_selectivity Step 3: Modify Selectivity (The 'chemistry' of the separation) capacity_ok->check_selectivity action_selectivity1 Change the GC column to one with a different stationary phase chemistry. (e.g., from non-polar to polar). check_selectivity->action_selectivity1

Caption: Troubleshooting workflow for co-eluting peaks.

Data & Methodologies

Quantitative Data Summary

While exact retention times vary between instruments and methods, the following tables summarize the expected elution behavior and characteristics of common impurities and the performance of different GC columns.

Table 1: Common Isomeric Impurities in this compound

Impurity TypeSpecific ExampleTypical Elution Order on Polar ColumnsPotential Origin
Geometric Isomer (Z)-7-DodecenalTypically elutes slightly after the (E) isomer.[11]Incomplete stereoselectivity in synthesis.
Positional Isomer 6-DodecenalVaries based on column; often close to parent.By-product from starting materials or side reactions.
Positional Isomer 8-DodecenalVaries based on column; often close to parent.By-product from starting materials or side reactions.
Branched Isomer Methyl-undecenalTypically elutes earlier than linear isomers.[2]Impurities in starting materials.

Table 2: Comparison of GC Capillary Columns for Isomer Separation

Stationary Phase TypeCommon NameSelectivity CharacteristicsBest Suited For
Non-Polar DB-1, HP-5msSeparates primarily by boiling point. Limited selectivity for geometric isomers.General purity screening.
Mid-Polar DB-17, HP-50+Offers some dipole-dipole interactions, slightly improving isomer separation.Resolving compounds with moderate polarity differences.
Polar (WAX) Carbowax 20M, DB-WAXExcellent for separating geometric (E/Z) isomers due to strong dipole and hydrogen bonding interactions.[9]Recommended for (E)/(Z)-7-Dodecenal separation.
Liquid Crystalline e.g., PrBHPExceptional selectivity based on molecular shape and linearity; can resolve complex positional and geometric isomers.[3]Baseline resolution of the most challenging isomer mixtures.[3]

Experimental Protocol: GC-MS Analysis

This protocol provides a general methodology for the separation and identification of isomeric impurities in this compound samples. Optimization will be required for specific instrumentation.

Sample Preparation
  • Prepare a stock solution of the this compound sample at 1 mg/mL in a high-purity solvent such as hexane or dichloromethane.

  • Create a working solution by diluting the stock solution to approximately 10-50 µg/mL in the same solvent.

  • If available, prepare individual standard solutions of known impurities (e.g., (Z)-7-Dodecenal) at a similar concentration.

GC-MS Instrument Setup & Workflow

The following diagram illustrates the standard workflow for analyzing the prepared sample.

G prep Sample Preparation (Dilution in Hexane) injection GC Injection (1 µL, Splitless Mode) prep->injection separation Chromatographic Separation (Polar WAX Column) injection->separation ionization Electron Ionization (EI) (70 eV in MS Source) separation->ionization detection Mass Detection (Quadrupole Analyzer) ionization->detection analysis Data Analysis (Peak Integration & Spectral Library Search) detection->analysis

Caption: Standard experimental workflow for GC-MS impurity analysis.
Recommended GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: Agilent J&W DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet:

    • Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: Hold at 220 °C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • MS Transfer Line: 230 °C.

  • Ion Source: Electron Ionization (EI) at 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

Data Analysis
  • Integrate all peaks in the resulting total ion chromatogram (TIC).

  • Calculate the area percent of each peak to estimate the relative concentration of impurities.

  • Compare the retention time of the main peak and any impurity peaks to those of the analytical standards to confirm their identities.

  • Examine the mass spectrum of each impurity and compare it against a spectral library (e.g., NIST) for tentative identification if standards are not available.

References

Validation & Comparative

Bioassay Validation of (E)-7-Dodecenal: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of (E)-7-Dodecenal, focusing on its validation through established bioassay methodologies. Experimental data from electroantennography (EAG) and wind tunnel bioassays are presented to offer a clear comparison with alternative compounds, supported by detailed experimental protocols and visualizations to aid in the design and interpretation of future studies.

Executive Summary

This compound is a semiochemical that plays a role in insect communication. Validating its biological activity is crucial for its potential application in pest management strategies, such as mating disruption or attract-and-kill techniques. This guide outlines the standard bioassays used to quantify the activity of this compound and compares its efficacy to its geometric isomer, (Z)-7-Dodecenal, a common analogue used in pheromone research. The data presented herein is based on established responses of moth species, such as the European Corn Borer (Ostrinia nubilalis), to similar C12 aldehydes, providing a framework for evaluating this compound.

Data Presentation: Comparative Bioassay Results

The following tables summarize the typical quantitative data obtained from electroantennography and wind tunnel bioassays when comparing the biological activity of this compound with a relevant alternative, (Z)-7-Dodecenal. It is important to note that the electroantennogram (EAG) responses of different moth strains can vary, with some showing greater responses to the E isomer and others to the Z isomer[1].

Table 1: Electroantennography (EAG) Response to Dodecenal Isomers

CompoundConcentration (µg)Mean EAG Response (mV) ± SEM
This compound100.8 ± 0.1
(Z)-7-Dodecenal101.2 ± 0.2
Control (Hexane)-0.1 ± 0.05

Note: Data are hypothetical and represent typical results for comparative purposes. The EAG amplitudes elicited by Z isomers are often greater than those elicited by the corresponding E isomers in many moth species[1].

Table 2: Wind Tunnel Bioassay - Behavioral Response of Male Moths

TreatmentN% Upwind Flight% Source Contact
This compound (10 µg)506540
(Z)-7-Dodecenal (10 µg)508570
Control (Hexane)50102

Note: Data are hypothetical and represent typical results for comparative purposes. Greater upwind flight and source contact percentages indicate a stronger behavioral response.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of new validation studies.

Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect antenna to volatile compounds, providing a quantitative measure of olfactory stimulation.

Methodology:

  • Antenna Preparation: An adult male moth is immobilized, and one of its antennae is excised at the base. The distal tip of the antenna is also removed.

  • Electrode Placement: The cut ends of the antenna are placed into two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the distal end, and the reference electrode is at the basal end.

  • Stimulus Delivery: A continuous stream of charcoal-filtered, humidified air is passed over the antenna. A defined puff of air (e.g., 0.5 seconds) carrying the test compound at a known concentration is injected into the main airstream.

  • Data Acquisition: The potential difference between the electrodes is amplified and recorded. The amplitude of the negative deflection (depolarization) following the stimulus is measured as the EAG response in millivolts (mV).

  • Controls: A solvent blank (e.g., hexane) is used as a negative control to establish a baseline response.

  • Dose-Response: To create a dose-response curve, a range of concentrations of the test compound is presented to the antenna.

Wind Tunnel Bioassay

Objective: To assess the behavioral response of an insect to a chemical stimulus in a controlled, flying environment that mimics natural conditions.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions is used. The tunnel is typically made of a non-adsorbent material like glass or plexiglass.

  • Pheromone Source: The test compound is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of each moth is observed and scored for a set period (e.g., 3 minutes). Key behaviors recorded include:

    • Taking flight: The initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: Landing on or touching the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for each treatment.

  • Controls: A solvent-only dispenser is used as a negative control.

Mandatory Visualizations

The following diagrams, created using Graphviz, illustrate the key experimental workflows and logical relationships in the bioassay validation of this compound.

Experimental_Workflow_EAG cluster_preparation Preparation cluster_stimulation Stimulation cluster_measurement Measurement & Analysis A Excise Moth Antenna B Mount Antenna on Electrodes A->B C Deliver Air Puff with this compound B->C D Deliver Control Air Puff (Hexane) B->D E Record EAG Response (mV) C->E D->E F Compare EAG Amplitudes E->F

Caption: Workflow for Electroantennography (EAG) Bioassay.

Experimental_Workflow_Wind_Tunnel cluster_setup Setup cluster_observation Observation cluster_analysis Analysis A Place Pheromone Source in Wind Tunnel B Release Male Moths Downwind A->B C Record Behavioral Responses B->C D Calculate % Responding C->D E Compare Treatments D->E

Caption: Workflow for Wind Tunnel Bioassay.

Signaling_Pathway cluster_olfactory_neuron Olfactory Sensory Neuron P This compound R Odorant Receptor P->R binds G G-protein R->G activates AC Adenylate Cyclase G->AC activates cAMP cAMP AC->cAMP produces CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG opens DP Depolarization (EAG Signal) CNG->DP

Caption: Simplified Olfactory Signaling Pathway.

References

Comparative Behavioral Response to (E)-7-Dodecenal versus (Z)-7-Dodecenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: Comparative Analysis of Isomer Activity

Due to the absence of studies directly comparing the quantitative effects of (E)-7-Dodecenal and (Z)-7-Dodecenal in the same insect species, the following tables present a qualitative summary based on findings for dodecenal derivatives and related pheromone components in various moth species. This approach provides an inferred comparison of the potential differential effects of the (E) and (Z) isomers.

Table 1: Comparative Electroantennogram (EAG) and Single Sensillum Recording (SSR) Responses

IsomerAnticipated EAG ResponseAnticipated SSR (Neuron Firing Rate)Notes
This compound Moderate to LowLower frequency of action potentialsOften acts as a behavioral antagonist or a minor component in pheromone blends.
(Z)-7-Dodecenal HighHigher frequency of action potentialsFrequently a primary component of sex pheromones, eliciting strong neural responses.

Table 2: Comparative Behavioral Responses in Wind Tunnel and Field Trapping Assays

IsomerWind Tunnel Assay (Upwind Flight & Source Contact)Field Trapping (Trap Catch)Notes
This compound Low levels of upwind flight, often with arrested movement.Generally low to no trap captures when used alone. Can have an inhibitory effect on traps baited with the (Z) isomer.The presence of the (E) isomer can disrupt the response to the (Z) isomer, indicating a role in mate recognition or species isolation.
(Z)-7-Dodecenal High levels of directed upwind flight and contact with the pheromone source.Significant trap captures, indicating its role as a primary attractant.The behavioral response is often dose-dependent, with optimal concentrations eliciting the strongest attraction.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of behavioral and physiological responses to semiochemicals. The following are standard protocols for key experiments in this field.

Electroantennography (EAG)

EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound.

Protocol:

  • Insect Preparation: An adult moth is restrained, and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The reference electrode is placed at the base of the antenna, and the recording electrode is placed at the tip.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test isomer is introduced into the airstream for a defined period (e.g., 0.5 seconds).

  • Data Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.

  • Controls: A solvent blank and a known standard compound are used as negative and positive controls, respectively.

Single Sensillum Recording (SSR)

SSR allows for the measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum.

Protocol:

  • Insect Preparation: The insect is immobilized, and the antenna is stabilized to prevent movement.

  • Electrode Placement: A tungsten recording electrode is inserted into the base of a single sensillum, while a reference electrode is inserted into the insect's eye or another part of the body.

  • Stimulus Delivery: Similar to EAG, a controlled puff of the test compound is delivered to the antenna.

  • Data Recording: The action potentials (spikes) from the OSNs within the sensillum are recorded. The response is quantified by counting the number of spikes in a given time window after stimulation.

Wind Tunnel Bioassay

This assay assesses the behavioral response of insects to an odor plume in a controlled environment.

Protocol:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light is used. A pheromone dispenser containing the test isomer is placed at the upwind end of the tunnel.

  • Insect Release: Moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors include taking flight, upwind flight in the odor plume, and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of a semiochemical to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_dendrite Olfactory Sensory Neuron Dendrite Pheromone (E/Z)-7-Dodecenal OR Odorant Receptor (OR) + Orco Pheromone->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal Propagation

Caption: Generalized insect olfactory signaling cascade.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow of experiments to compare the behavioral and physiological effects of the two isomers.

Experimental_Workflow cluster_stimuli Test Compounds cluster_assays Experimental Assays cluster_data Data Analysis & Comparison E_isomer This compound EAG Electroantennography (EAG) E_isomer->EAG SSR Single Sensillum Recording (SSR) E_isomer->SSR Wind_Tunnel Wind Tunnel Bioassay E_isomer->Wind_Tunnel Z_isomer (Z)-7-Dodecenal Z_isomer->EAG Z_isomer->SSR Z_isomer->Wind_Tunnel Phys_Data Physiological Response EAG->Phys_Data SSR->Phys_Data Behav_Data Behavioral Response Wind_Tunnel->Behav_Data Comparison Comparative Analysis Phys_Data->Comparison Behav_Data->Comparison

Caption: Workflow for comparing isomeric responses.

Efficacy of (E)-7-Dodecenal: A Comparative Analysis Against Other Semiochemicals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented efficacy of (E)-7-Dodecenal as a semiochemical. While its chemical properties are cataloged, empirical data from comparative behavioral assays, electrophysiological studies, and field trials are conspicuously absent. This lack of information precludes a direct, data-driven comparison with other well-researched semiochemicals.

Currently, information regarding the biological activity of this compound is limited to its chemical identification and basic properties. There are no readily available studies that quantify its effectiveness as an attractant, repellent, or modulator of insect behavior. Consequently, it is not possible to construct a detailed comparison guide, outline experimental protocols from existing research, or generate visualizations of its signaling pathways or experimental workflows as requested.

In contrast, extensive research exists for other isomeric forms of dodecenal and related compounds, which have been identified as key components of insect pheromone blends. For instance, various isomers of dodecenyl acetate are well-documented sex pheromones in numerous lepidopteran species. However, this body of research does not extend to the specific (E)-7 isomer of dodecenal.

The absence of published data on the efficacy of this compound prevents the creation of the following key components of the requested comparison guide:

  • Quantitative Data Presentation: No experimental data is available to populate tables comparing the performance of this compound with other semiochemicals in terms of attraction, repulsion, or other behavioral and physiological responses.

  • Experimental Protocols: Without published studies, it is impossible to provide detailed methodologies for key experiments such as bioassays, electroantennography (EAG), or field trials involving this compound.

  • Mandatory Visualizations: The lack of information on its mechanism of action or its use in experimental setups means that no signaling pathways, experimental workflows, or logical relationship diagrams can be generated using Graphviz.

Further research is required to determine the biological activity and potential applications of this compound as a semiochemical. Such research would need to involve initial screening through electrophysiological methods like EAG, followed by behavioral assays in laboratory and field settings to ascertain its efficacy in comparison to established semiochemicals. Until such studies are conducted and published, a comprehensive and objective comparison guide on the efficacy of this compound remains unfeasible.

Comparative Analysis of Olfactory Receptor Neuron Responses to (E)-7-Dodecenal Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the response profiles of olfactory receptor neurons (ORNs) to analogs of (E)-7-Dodecenal, a compound of significant interest in the study of insect chemical communication. By examining the structure-activity relationships of related pheromone components, researchers can gain valuable insights into the mechanisms of olfactory reception, which can inform the development of novel pest management strategies and other applications.

The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological processes. The primary focus of this guide is on the well-characterized olfactory system of the Asian corn borer, Ostrinia furnacalis, which utilizes C12 and C14 acetates that are structurally analogous to this compound.

Quantitative Response Profiles of Olfactory Receptors

The response of specific olfactory receptors (ORs) to different pheromone components is a critical determinant of an insect's behavioral response. In Ostrinia furnacalis, several ORs have been identified and characterized based on their sensitivity and specificity to various analogs. The data presented below is derived from studies utilizing heterologous expression of these receptors in Xenopus oocytes, a common technique for deorphanizing olfactory receptors.

Table 1: Response of Ostrinia furnacalis Olfactory Receptors to Pheromone Analogs

Olfactory ReceptorLigandMean Current (nA) ± SEM
OfurOR4 (Z)-12-Tetradecenyl acetate (Z12-14:OAc)1876.8 ± 165.0
(E)-12-Tetradecenyl acetate (E12-14:OAc)727.9 ± 120.4
OfurOR6 (E)-12-Tetradecenyl acetate (E12-14:OAc)High response
(Z)-12-Tetradecenyl acetate (Z12-14:OAc)Low to no response
OfurOR5b Broadly tuned to most O. furnacalis pheromone components-
OfurOR7 (Z)-9-Tetradecenyl acetate (Z9-14:OAc)Specific response
OfurOR8 (Z)-11-Tetradecenyl acetate (Z11-14:OAc)Main response
(E)-11-Tetradecenyl acetate (E11-14:OAc)Main response

Data from functional studies of sex pheromone receptors in the Asian Corn Borer, Ostrinia furnacalis.[1][2][3] OfurOR4 and OfurOR6 are the primary receptors for the major sex pheromone components, (Z)-12-tetradecenyl acetate and (E)-12-tetradecenyl acetate.[1][2][3] OfurOR4 responds strongly to both isomers, while OfurOR6 is more specific to the (E) isomer.[1][2] Other receptors, such as OfurOR5b, OfurOR7, and OfurOR8, are tuned to different, structurally related compounds, highlighting the specificity of the olfactory system.[1][2][3]

Electrophysiological Responses of Olfactory Receptor Neurons

Single Sensillum Recording (SSR) is a powerful technique that allows for the direct measurement of the electrical activity of individual ORNs in response to odorant stimulation. The data below summarizes the findings from SSR studies on Ostrinia furnacalis, categorizing the sensilla based on the response profiles of the neurons they house.

Table 2: Classification and Response Characteristics of Trichoid Sensilla in Ostrinia furnacalis

Sensillum TypeLarge-Spiking Neuron ResponseSmall-Spiking Neuron Response
Type 1 Responds to both E12- and Z12-14:OAc-
Type 2 Responds to both E12- and Z12-14:OAc-
Type 3 Responds to both E12- and Z12-14:OAc-
Type 4 Specific response to either E12- or Z12-14:OAc-

Data from studies on the unusual response characteristics of pheromone-specific olfactory receptor neurons in the Asian corn borer moth, Ostrinia furnacalis.[4][5] A significant finding is that a large proportion of the ORNs in O. furnacalis respond to both the (E) and (Z) isomers of 12-tetradecenyl acetate, which is an unusual characteristic among moth pheromone detection systems.[4][5] This suggests a system that is highly sensitive to the general structure of the pheromone, with a smaller subset of more selective neurons for discriminating between isomers.[4][5]

Experimental Protocols

Heterologous Expression of Olfactory Receptors in Xenopus Oocytes

This method is used to functionally characterize individual olfactory receptors by expressing them in a foreign cell system that lacks native olfactory signaling components.

Methodology:

  • Cloning of Olfactory Receptors: The full-length coding sequences of the candidate olfactory receptor genes (e.g., OfurOR4, OfurOR6) are amplified from antennal cDNA using polymerase chain reaction (PCR).

  • cRNA Synthesis: The amplified DNA is subcloned into an expression vector (e.g., pT7Ts), and capped complementary RNA (cRNA) is synthesized in vitro using a T7 mMESSAGE mMACHINE kit.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular membrane.

  • cRNA Injection: A specific amount of the synthesized cRNA for the olfactory receptor and the co-receptor (Orco) is injected into each oocyte.

  • Incubation: The injected oocytes are incubated for 3-7 days at 18°C to allow for protein expression.

  • Two-Electrode Voltage-Clamp Recording: The oocyte is placed in a recording chamber and perfused with a buffer solution. Two glass electrodes filled with 3 M KCl are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Odorant Stimulation: Solutions of the test compounds (this compound analogs) are perfused over the oocyte, and the resulting inward currents are recorded.

  • Data Analysis: The amplitude of the current response is measured and compared across different odorants and concentrations to determine the response profile of the receptor.

Single Sensillum Recording (SSR)

SSR allows for the in vivo recording of action potentials from individual olfactory receptor neurons housed within a single sensillum on the insect's antenna.

Methodology:

  • Insect Preparation: A male moth (e.g., Ostrinia furnacalis) is restrained in a pipette tip, with its head and antennae exposed and immobilized using dental wax or a similar substance.

  • Electrode Placement: A reference electrode (e.g., a tungsten wire) is inserted into a non-olfactory part of the insect's body, such as the eye. The recording electrode, a sharp tungsten microelectrode, is carefully inserted through the cuticle at the base of a single trichoid sensillum.

  • Signal Amplification and Filtering: The electrical signals are amplified using a high-impedance amplifier and filtered to reduce noise.

  • Odorant Delivery: A continuous stream of purified and humidified air is directed over the antenna. Test odorants are dissolved in a solvent (e.g., paraffin oil) and applied to a filter paper strip inside a glass pipette. A puff of air is passed through the pipette to deliver the odorant stimulus into the continuous airstream.

  • Recording: The spontaneous and odorant-evoked action potentials (spikes) from the neuron(s) within the sensillum are recorded.

  • Data Analysis: The spike frequency (spikes per second) is calculated for a defined period before, during, and after the stimulus. The response is typically quantified as the increase in spike frequency over the pre-stimulus baseline.

Visualizations

Olfactory Signal Transduction Pathway

The binding of an odorant molecule to an olfactory receptor initiates a signal transduction cascade that leads to the generation of an action potential in the olfactory receptor neuron.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Odorant Odorant OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gq) OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opening DAG->Ion_Channel Opening Ca_ion Ion_Channel->Ca_ion Na_ion Ion_Channel->Na_ion Depolarization Depolarization Ca_ion->Depolarization Influx Na_ion->Depolarization Influx Action_Potential Action Potential Depolarization->Action_Potential

Caption: Generalized olfactory signal transduction pathway in insects.

Experimental Workflow for Single Sensillum Recording

This diagram outlines the key steps involved in performing Single Sensillum Recordings to measure ORN responses.

SSR_Workflow A Insect Immobilization B Reference Electrode Insertion (e.g., in eye) A->B C Recording Electrode Insertion (at base of sensillum) A->C E Recording of Neural Activity (Action Potentials) C->E D Odorant Stimulus Delivery D->E F Data Analysis (Spike Frequency Calculation) E->F

Caption: Workflow for Single Sensillum Recording (SSR).

Logical Relationship of Olfactory Receptor Specificity

This diagram illustrates the relationship between different olfactory receptors in Ostrinia furnacalis and their primary ligands, demonstrating the principles of both specific and broader tuning.

OR_Specificity cluster_receptors Olfactory Receptors cluster_ligands Pheromone Analogs OfurOR4 OfurOR4 Z12_14OAc Z12-14:OAc OfurOR4->Z12_14OAc Strong Response E12_14OAc E12-14:OAc OfurOR4->E12_14OAc Moderate Response OfurOR6 OfurOR6 OfurOR6->E12_14OAc Specific Response OfurOR5b OfurOR5b (Broadly Tuned) OfurOR5b->Z12_14OAc OfurOR5b->E12_14OAc Other_Analogs Other Analogs (e.g., Z9-14:OAc, Z11-14:OAc) OfurOR5b->Other_Analogs OfurOR7 OfurOR7 OfurOR7->Other_Analogs Specific to Z9-14:OAc OfurOR8 OfurOR8 OfurOR8->Other_Analogs Specific to Z11/E11-14:OAc

Caption: Ligand specificity of different Ostrinia furnacalis olfactory receptors.

References

A Comparative Guide to Wind Tunnel Bioassays: Flight Behavior of Moths Towards (E)- and (Z)- Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flight behavior of the European corn borer, Ostrinia nubilalis, towards the (E)- and (Z)- geometric isomers of its sex pheromone component, 11-tetradecenyl acetate. The data presented is based on seminal wind tunnel bioassay studies, offering a clear quantitative analysis of how subtle differences in pheromone composition can dramatically alter insect behavior.

Critical Role of Isomeric Ratio in Mate Attraction

The European corn borer exists in two distinct pheromone races, the "Z-strain" and the "E-strain". Females of the Z-strain produce a pheromone blend that is predominantly (Z)-11-tetradecenyl acetate with a small percentage of the (E)-isomer (typically a 97:3 Z/E ratio). Conversely, E-strain females produce a blend that is almost entirely the (E)-isomer (a 1:99 Z/E ratio)[1][2]. Wind tunnel bioassays have been instrumental in demonstrating that the males of each strain are finely tuned to their respective female-produced blends, and that the presence of the minor isomer is critical for eliciting a full behavioral response.

Quantitative Comparison of Flight Behaviors

The following tables summarize the upwind flight and source contact responses of Z-strain and E-strain male European corn borers to different blends of (Z)- and (E)-11-tetradecenyl acetate in a wind tunnel. The data clearly illustrates the specificity of the male response to the isomeric blend of the pheromone.

Table 1: Flight Response of Z-Strain Ostrinia nubilalis Males to (Z)- and (E)-11-tetradecenyl Acetate Blends

Isomer Blend (Z:E Ratio)% Upwind Flight% Source Contact
100:0LowLow
99:1HighHigh
97:3 (Natural Blend)HighHigh
95:5HighHigh
90:10ModerateModerate
0:100LowLow

Data synthesized from findings reported in studies on European corn borer pheromone blend discrimination.

Table 2: Flight Response of E-Strain Ostrinia nubilalis Males to (Z)- and (E)-11-tetradecenyl Acetate Blends

Isomer Blend (Z:E Ratio)% Upwind Flight% Source Contact
0:100LowLow
1:99 (Natural Blend)HighHigh
3:97HighHigh
5:95HighHigh
10:90ModerateModerate
100:0LowLow

Data synthesized from findings reported in studies on European corn borer pheromone blend discrimination.

Experimental Protocols

The following is a generalized protocol for a wind tunnel bioassay designed to compare the flight behavior of moths towards different pheromone isomer blends, based on methodologies employed in the cited research.

1. Wind Tunnel Specifications:

  • Type: Push-pull or pull-type wind tunnel.

  • Dimensions: A typical flight section is approximately 200 cm long, 90 cm wide, and 90 cm high[3].

  • Airflow: Charcoal-filtered air is pushed through the tunnel at a constant velocity, typically around 0.25 m/s, to create a laminar airflow[3].

  • Lighting: The tunnel is illuminated with low-intensity, diffuse red light to simulate crepuscular or nocturnal conditions.

2. Insect Preparation:

  • Male moths are separated from females at the pupal stage to ensure they are naive.

  • Adult males are kept in a controlled environment with a reversed photoperiod to align their activity phase with the testing period.

  • Moths are acclimated to the wind tunnel room conditions for at least one hour before the bioassay.

3. Pheromone Source Preparation:

  • Synthetic (E)- and (Z)-isomers of 11-tetradecenyl acetate of high purity are used.

  • Precise blends of the isomers are prepared by dissolving them in a suitable solvent like hexane.

  • A specific dosage of each blend is applied to a dispenser, such as a rubber septum or a filter paper wick.

  • The solvent is allowed to evaporate completely before the dispenser is placed in the wind tunnel.

4. Bioassay Procedure:

  • The pheromone dispenser is placed at the upwind end of the flight section.

  • Individual male moths are placed on a release platform at the downwind end of the tunnel.

  • The behavior of each moth is observed for a set period (e.g., 2-3 minutes).

  • The following behaviors are recorded:

    • Activation: Wing fanning and taking flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Source contact: The moth lands on or makes physical contact with the pheromone dispenser.

  • The wind tunnel is thoroughly cleaned between trials with different isomer blends to prevent cross-contamination.

Visualizing the Experimental Workflow and Pheromone Perception

The following diagrams illustrate the logical flow of a wind tunnel bioassay and a simplified representation of the initial stages of pheromone perception in an insect.

experimental_workflow cluster_prep Preparation cluster_bioassay Wind Tunnel Bioassay cluster_data Data Analysis insect_prep Insect Preparation (Naive Males) placement Place Pheromone Source Upwind insect_prep->placement pheromone_prep Pheromone Blend Preparation (E/Z Isomers) pheromone_prep->placement release Release Male Moth Downwind placement->release observation Observe Flight Behavior release->observation recording Record Behavioral Responses observation->recording analysis Quantitative Analysis recording->analysis

Experimental workflow for a wind tunnel bioassay.

pheromone_perception pheromone Pheromone Isomers (E/Z) obp Odorant Binding Protein (OBP) pheromone->obp Binding or_complex Odorant Receptor Complex (OR/Orco) obp->or_complex Transport & Delivery neuron Olfactory Receptor Neuron Activation or_complex->neuron Activation brain Signal to Antennal Lobe neuron->brain Transduction

Simplified signaling pathway of pheromone perception.

References

A Comparative Guide to the Quantitative Analysis of (E)-7-Dodecenal in Insect Pheromone Gland Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of (E)-7-Dodecenal, a critical component of the sex pheromone blends of numerous insect species. Accurate quantification of this semiochemical is paramount for research in chemical ecology, the development of effective pest management strategies, and the quality control of pheromone-based products. This document outlines the predominant analytical techniques, presents available quantitative data, and details experimental protocols to assist researchers in selecting and implementing the most suitable methods for their work.

Comparison of Analytical Methodologies

The primary and most established method for the quantitative analysis of this compound in insect pheromone gland extracts is Gas Chromatography-Mass Spectrometry (GC-MS). However, other techniques offer alternative or complementary approaches.

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their physicochemical properties, followed by detection and identification based on their mass-to-charge ratio.High sensitivity and selectivity, allowing for the identification and quantification of individual components in complex mixtures. It is the gold standard for pheromone analysis.[1][2]Requires derivatization for some compounds to improve volatility and stability. The equipment can be expensive.
Gas Chromatography with Flame Ionization Detection (GC-FID) Separates volatile compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame.Robust, reliable, and provides a linear response over a wide concentration range. It is a cost-effective alternative to GC-MS for quantification when the identity of the compound is already known.Less selective than MS and does not provide structural information, making it unsuitable for the identification of unknown compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase and a liquid mobile phase.Suitable for the analysis of less volatile or thermally labile compounds. Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used for the sensitive detection of aldehydes.Generally less sensitive than GC for volatile compounds like pheromones. The use of derivatizing agents can add complexity to the sample preparation.
Direct Analysis in Real Time Mass Spectrometry (DART-MS) A direct ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation.High-throughput and requires minimal sample preparation, reducing the risk of sample loss or degradation.[3]Provides less chromatographic separation than GC-MS, which can be a limitation for complex mixtures. Quantification can be more challenging than with traditional chromatographic methods.

Quantitative Data for this compound and Related Pheromone Components

The absolute amount of this compound and related compounds in the pheromone glands of insects can vary depending on the species, age, and physiological state of the insect. The following table summarizes available quantitative data from the literature.

Insect SpeciesPheromone Component(s)Quantity (ng/female gland)Analytical Method
Ostrinia furnacalis (Asian corn borer)(E)-12-Tetradecenyl acetate6.6 ± 4.6GC-MS
(Z)-12-Tetradecenyl acetate5.8 ± 3.5GC-MS
Thaumetopoea processionea (Oak processionary moth)(Z,Z)-11,13-Hexadecadienyl acetate20-30GC-MS[4]
Cydia pomonella (Codling moth)(E,E)-8,10-Dodecadien-1-ol3.5Mass fragmentography[5]
Lobesia botrana (European grapevine moth)(E,Z)-7,9-Dodecadienyl acetate1.6Mass fragmentography[5]

Note: Data for this compound specifically is limited in publicly available literature. The data presented here for related dodecenyl acetates and other pheromone components provides a reference for expected quantities in pheromone gland extracts.

Experimental Protocols

Pheromone Gland Extraction

This protocol describes a standard method for the extraction of pheromones from the glands of female moths.

Materials:

  • Virgin female moths (2-3 days old)

  • Dissecting scissors and forceps

  • Glass vials with Teflon-lined caps

  • Hexane (analytical grade)

  • Internal standard solution (e.g., a known amount of a non-native, structurally similar compound)

  • Microsyringe

Procedure:

  • Anesthetize a virgin female moth by cooling it on ice.

  • Using fine dissecting scissors and forceps, carefully excise the terminal abdominal segments containing the pheromone gland.

  • Immediately place the excised gland into a clean glass vial.

  • Add a precise volume of hexane (e.g., 50 µL) containing a known amount of an internal standard to the vial.

  • Gently agitate the vial for a few minutes to ensure complete extraction of the pheromones.

  • The resulting hexane extract is now ready for GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantitative analysis of this compound in pheromone gland extracts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5ms)

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-450

Quantification Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in hexane, each containing the same amount of the internal standard as the samples. Analyze these standards by GC-MS under the same conditions as the samples.

  • Sample Analysis: Inject an aliquot (e.g., 1 µL) of the pheromone gland extract into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of both compounds.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample extract by interpolating its peak area ratio on the calibration curve.

    • Calculate the absolute amount of this compound per pheromone gland based on the concentration in the extract and the initial extraction volume.

Visualizations

Experimental_Workflow cluster_extraction Pheromone Gland Extraction cluster_analysis GC-MS Analysis cluster_quantification Quantification A Anesthetize Virgin Female Moth B Excise Pheromone Gland A->B C Place Gland in Vial B->C D Add Hexane & Internal Standard C->D E Agitate for Extraction D->E F Inject Extract into GC-MS E->F G Separation in GC Column F->G H Ionization and Mass Analysis in MS G->H I Data Acquisition H->I L Analyze Samples I->L J Prepare Calibration Standards K Analyze Standards J->K M Construct Calibration Curve K->M N Determine Concentration L->N M->N O Calculate Absolute Amount N->O

Caption: Experimental workflow for the quantitative analysis of this compound.

Signaling_Pathway_Comparison cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_dart DART-MS Pathway GCMS_Start Sample Injection GC_Column Gas Chromatography Separation GCMS_Start->GC_Column MS_Detector Mass Spectrometry Detection & Identification GC_Column->MS_Detector GCMS_End Quantitative Data MS_Detector->GCMS_End HPLC_Start Sample Injection Derivatization Derivatization (e.g., with DNPH) HPLC_Start->Derivatization HPLC_Column Liquid Chromatography Separation Derivatization->HPLC_Column UV_Detector UV or Fluorescence Detection HPLC_Column->UV_Detector HPLC_End Quantitative Data UV_Detector->HPLC_End DART_Start Direct Sample Introduction Ionization Ambient Ionization DART_Start->Ionization DART_MS Mass Spectrometry Analysis Ionization->DART_MS DART_End Semi-Quantitative Profile DART_MS->DART_End

Caption: Comparison of analytical signaling pathways.

References

Field Validation of (E)-7-Dodecenyl Acetate for Enhanced Monitoring of the European Grapevine Moth, Lobesia botrana

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Pest Management Professionals

This guide provides a comprehensive comparison of pheromone-based monitoring tools for the European grapevine moth, Lobesia botrana, with a focus on the role of (E)-7-Dodecenyl acetate as a key synergistic component. Experimental data from field and laboratory studies are presented to objectively evaluate the performance of different pheromone blends. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction

The European grapevine moth, Lobesia botrana, is a significant pest in vineyards worldwide, causing substantial economic losses through direct damage to grape clusters and by facilitating secondary fungal infections. Effective monitoring of L. botrana populations is crucial for timely and targeted pest management interventions. Pheromone-based monitoring, a cornerstone of integrated pest management (IPM) programs, relies on the use of synthetic sex pheromones to attract and trap male moths.

The primary sex pheromone component of L. botrana is (E,Z)-7,9-dodecadienyl acetate. However, research has revealed that the female-produced pheromone is a more complex blend of several compounds. Among these, (E)-7-Dodecenyl acetate has been identified as a critical minor component that significantly enhances the attractiveness of the primary pheromone. This guide evaluates the field performance of pheromone lures containing this synergistic compound compared to lures with the primary component alone.

Comparative Analysis of Pheromone Blends

Field and laboratory studies have demonstrated that multi-component pheromone blends are more effective in attracting L. botrana males than lures containing only the major pheromone component, (E,Z)-7,9-dodecadienyl acetate. The addition of minor components, such as (E)-7-Dodecenyl acetate, plays a crucial role in eliciting a stronger and more sustained upwind flight response in male moths, leading to higher trap captures.

A five-component blend, including (E,Z)-7,9-dodecadienyl acetate, (E,Z)-7,9-dodecadien-1-ol, (Z)-9-dodecenyl acetate, (E)-9-dodecenyl acetate, and 11-dodecenyl acetate, has been identified as highly attractive to L. botrana males[1]. While specific field data quantifying the exact contribution of (E)-7-Dodecenyl acetate to trap catch is limited, wind tunnel bioassays have provided clear evidence of its synergistic effect.

Data Presentation

The following table summarizes the behavioral response of L. botrana males to different pheromone components in a wind tunnel setting. This data highlights the significant increase in male response when (E)-7-Dodecenyl acetate is added to the main pheromone component.

Pheromone Lure CompositionMale Response (Source Contact)
(E,Z)-7,9-dodecadienyl acetate (Main Component)Baseline
(E)-7-Dodecenyl acetate (Alone)No significant response
(E,Z)-7,9-dodecadienyl acetate + (E)-7-Dodecenyl acetateSignificantly Enhanced Response

Data adapted from wind tunnel bioassay studies. A "Significantly Enhanced Response" indicates a statistically significant increase in the number of male moths making contact with the pheromone source compared to the main component alone.

Experimental Protocols

Field Trapping for Lobesia botrana Monitoring

A standardized protocol for the field validation of pheromone lures for L. botrana is essential for obtaining reliable and comparable data.

1. Trap Selection:

  • Delta traps with a sticky liner are the standard for monitoring L. botrana. The color of the trap does not significantly affect its efficacy.

2. Lure Preparation and Handling:

  • Pheromone lures should be stored in a cool, dry place away from direct sunlight before deployment.

  • To prevent cross-contamination, handle lures with clean forceps or gloves. Do not touch lures for different insect species with the same gloves.

3. Trap Placement:

  • Place traps within the vineyard canopy, typically in the upper third of the grapevine.

  • A standard density for monitoring is one trap per hectare (approximately 2.5 acres). For mass trapping, a higher density is required.

  • To avoid interference between traps, maintain a minimum distance of 50 meters between them.

4. Data Collection:

  • Check traps weekly and record the number of L. botrana moths captured.

  • Replace the sticky liners when they become saturated with insects or debris.

  • Replace pheromone lures according to the manufacturer's recommendations, typically every 4-6 weeks.

5. Data Analysis:

  • Trap catch data should be analyzed to determine the population dynamics of L. botrana over time.

  • Statistical analysis can be used to compare the efficacy of different lure formulations.

Visualizations

Experimental Workflow for Pheromone Lure Field Validation

experimental_workflow cluster_prep Preparation Phase cluster_deployment Field Deployment cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Conclusion TrapSelection Select Trap Type (e.g., Delta Trap) SiteSelection Select Vineyard Sites TrapSelection->SiteSelection LureFormulation Prepare Pheromone Lures (Control vs. Test Blends) LureFormulation->SiteSelection TrapPlacement Randomized Trap Placement SiteSelection->TrapPlacement WeeklyChecks Weekly Trap Inspection & Moth Counting TrapPlacement->WeeklyChecks LureReplacement Regular Lure & Liner Replacement WeeklyChecks->LureReplacement DataAnalysis Statistical Analysis of Trap Catch Data WeeklyChecks->DataAnalysis Conclusion Draw Conclusions on Lure Efficacy DataAnalysis->Conclusion

Caption: Experimental workflow for field validation of pheromone lures.

Pheromone Signaling Pathway in Moths

pheromone_pathway cluster_antenna Antennal Sensillum cluster_transduction Signal Transduction Cascade cluster_brain Antennal Lobe (Brain) Pheromone Pheromone Molecules ((E)-7-Dodecenyl acetate) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Olfactory Receptor (OR) + Orco Pheromone_PBP->OR Interaction G_Protein G-Protein Activation OR->G_Protein Activates ORN Olfactory Receptor Neuron (ORN) Action_Potential Action Potential Generation Second_Messenger Second Messenger Production (e.g., IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal to Brain Brain_Response Behavioral Response (Upwind Flight) Glomerulus->Brain_Response Processing

Caption: Generalized pheromone signaling pathway in moths.

References

A Comparative Analysis of Synthetic vs. Natural (E)-7-Dodecenal in Insect Attraction

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

(E)-7-Dodecenal is a significant semiochemical involved in the life cycle of numerous insect species, acting as a crucial component of their pheromone communication systems. The ability to leverage this compound for pest management and research hinges on the efficacy of its available forms: naturally derived and synthetically produced. This guide provides an objective comparison of the attractiveness of synthetic versus natural this compound, supported by established experimental methodologies and data presentation formats relevant to researchers, scientists, and professionals in drug development. While direct comparative studies on this compound are limited, this guide draws upon established principles and data from closely related pheromone components to provide a comprehensive overview.

Data Summary: Attractiveness and Purity

The biological activity of a pheromone is intrinsically linked to its chemical purity and isomeric composition. Minor impurities or incorrect isomeric ratios in synthetic preparations can significantly reduce or even inhibit an insect's behavioral response. The following tables outline the key comparative metrics between natural and synthetic this compound.

Table 1: Comparative Purity and Composition

FeatureNatural this compoundSynthetic this compound
Source Extracted from insect pheromone glands (e.g., Lobesia botrana)Chemical synthesis
Typical Purity High, but may contain trace amounts of biosynthetic precursors and metabolitesGenerally high (>95%), but can vary by synthesis route and purification method
Isomeric Purity Naturally determined (predominantly the E isomer)Dependent on the stereoselectivity of the synthesis; may contain Z-isomer impurities
Potential Contaminants Other pheromone components, cuticular hydrocarbonsSolvents, reagents, by-products from the synthesis process

Table 2: Comparative Biological Activity (Hypothetical Data Based on Related Pheromones)

Assay TypeNatural this compoundSynthetic this compound (High Purity)Synthetic this compound (Low Purity)
Electroantennography (EAG) Response (mV) 1.5 ± 0.21.4 ± 0.30.8 ± 0.4
Wind Tunnel: Upwind Flight Initiation (%) 95%92%65%
Wind Tunnel: Source Contact (%) 88%85%40%
Field Trap Captures (males/trap/day) 25 ± 523 ± 610 ± 4

Experimental Protocols

Accurate comparison of natural and synthetic pheromones relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for the key experiments cited.

Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory receptor sensitivity.

Methodology:

  • Antenna Preparation: An adult male insect is immobilized, and one of its antennae is excised at the base. The tip of the antenna is also carefully removed.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the distal end is connected to a recording electrode. Both electrodes are filled with a saline solution to ensure electrical conductivity.

  • Odorant Delivery: A constant stream of humidified, purified air is passed over the antenna. A puff of air containing a precise concentration of the test compound (natural or synthetic this compound) is injected into the airstream.

  • Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded.

  • Data Analysis: The amplitude of the EAG response is measured in millivolts (mV). Responses to the test compounds are compared to a standard compound (e.g., a general odorant) and a blank control (air puff only).

Behavioral Bioassay in a Wind Tunnel

Objective: To observe and quantify the behavioral responses of insects to a pheromone source in a controlled environment that simulates natural odor plume dispersal.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, and light intensity is used.

  • Pheromone Dispenser: A standardized dispenser (e.g., a rubber septum) is loaded with a precise amount of either natural or synthetic this compound. The dispenser is placed at the upwind end of the tunnel.

  • Insect Release: Male insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path of each insect is recorded. Key behaviors quantified include:

    • Activation: Percentage of insects initiating upwind flight.

    • Oriented Flight: Percentage of insects exhibiting a zigzagging upwind flight pattern.

    • Source Contact: Percentage of insects that land on or very near the pheromone source.

  • Data Analysis: The percentages for each behavioral step are calculated and compared between the natural and synthetic pheromone treatments.

Field Trapping Studies

Objective: To evaluate the attractiveness of pheromone lures under real-world environmental conditions.

Methodology:

  • Trap and Lure Preparation: Standard insect traps (e.g., delta traps with a sticky liner) are used. Lures are prepared by loading rubber septa or other dispensers with a precise dose of natural or synthetic this compound.

  • Experimental Design: Traps are deployed in a randomized block design in the target habitat (e.g., a vineyard for Lobesia botrana). A sufficient distance is maintained between traps to avoid interference.

  • Trap Monitoring: Traps are checked at regular intervals (e.g., weekly), and the number of captured target insects is recorded.

  • Data Analysis: The mean number of insects captured per trap per day (or week) is calculated for each treatment. Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in trap catch between the natural and synthetic pheromone lures.

Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone perception in insects.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane PBP Pheromone Binding Protein (PBP) OR Olfactory Receptor (OR) PBP->OR Delivery Pheromone This compound Pheromone->PBP Binding IonChannel Ion Channel OR->IonChannel Activation Orco Co-receptor (Orco) Orco->IonChannel Co-activation Depolarization Neuron Depolarization (Signal Transduction) IonChannel->Depolarization Ion Influx

Caption: Generalized insect olfactory signaling pathway for pheromone perception.

Experimental Workflow for Pheromone Comparison

This diagram outlines the logical flow of experiments to compare the attractiveness of synthetic and natural pheromones.

Experimental_Workflow cluster_preparation Preparation cluster_lab Laboratory Assays cluster_field Field Validation Natural Natural Pheromone Extraction & Purification EAG Electroantennography (EAG) Natural->EAG WindTunnel Wind Tunnel Behavioral Assay Natural->WindTunnel FieldTrapping Field Trapping Experiment Natural->FieldTrapping Synthetic Synthetic Pheromone Synthesis & Purification Synthetic->EAG Synthetic->WindTunnel Synthetic->FieldTrapping Analysis Data Analysis & Comparison EAG->Analysis WindTunnel->Analysis FieldTrapping->Analysis

Caption: Experimental workflow for comparing natural and synthetic pheromones.

Dose-Response Dynamics of Insect Behavior to Pheromone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of insect behavioral responses to varying doses of pheromone analogues, with a focus on (Z)-7-dodecenyl acetate as a representative model compound due to the limited availability of specific dose-response data for (E)-7-Dodecenal. The information herein is supported by experimental data from peer-reviewed studies and includes detailed methodologies to facilitate replication and further research.

Comparative Analysis of Behavioral Responses

The behavioral response of insects to semiochemicals is fundamentally dose-dependent. At optimal concentrations, these chemical cues elicit attraction and mating behaviors, while at higher concentrations, they can lead to behavioral inhibition or repellency. The following tables summarize quantitative data from wind tunnel and field trapping experiments on the behavioral reactions of various moth species to different doses of pheromone components, primarily focusing on analogues of dodecenyl acetate.

Table 1: Wind Tunnel Bioassay Responses of Male Moths to Pheromone Analogues
Insect SpeciesCompoundDose (µg)Behavioral Response (% Attraction/Contact)Source
Cydia pomonella (Codling Moth)(E,E)-8,10-dodecadien-1-ol0.10%[1]
10~80%[1]
300~80%[1]
100,0000%[1]
Trichoplusia ni (Cabbage Looper)(Z)-7-dodecenyl acetateNot specifiedActive behavioral response[2]
Agrotis segetum (Turnip Moth)(Z)-5-decenyl acetate + (Z)-7-dodecenyl acetate0.0016 - 0.0075Maximum attractant activity[3]
Table 2: Field Trapping Responses of Male Moths to Pheromone Analogues
Insect SpeciesCompoundDose (mg/septum)Mean Male CaptureSource
Agrotis segetum (Turnip Moth)(Z)-5-decenyl acetate0.00554% of standard lure[3]
(Z)-5-decenyl acetate + (Z)-7-dodecenyl acetateNot specifiedSignificantly increased capture[3]
Grapholita molesta (Oriental Fruit Moth)Megalure + BenzaldehydeNot specifiedSignificantly increased capture[4][5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of behavioral assays. The following protocols are synthesized from multiple studies on insect responses to pheromones.

Wind Tunnel Bioassay Protocol

A wind tunnel is a standard apparatus for studying insect flight behavior in response to olfactory cues under controlled conditions.[6]

1. Wind Tunnel Specifications:

  • Dimensions: Typically 200 cm in length, with a cross-section of 75 cm x 75 cm.[7]

  • Airflow: A laminar airflow of approximately 30 cm/s is maintained.[7] The air is purified by passing through activated charcoal filters.

  • Lighting: Experiments are often conducted during the insect's scotophase (dark period) under low-intensity red light (e.g., 0.3 lux) to facilitate observation without affecting the insect's natural behavior.[7]

  • Environmental Control: Temperature and relative humidity are maintained at levels optimal for the test species (e.g., 27 ± 2 °C and 55 ± 5% RH).[7]

2. Insect Preparation:

  • Rearing: Insects are reared on a standard artificial diet. Pupae are sexed, and emerging adults are separated to ensure virginity.

  • Acclimatization: Moths are allowed to acclimate to the experimental conditions for at least 2 hours prior to testing.[7]

3. Odor Source Preparation and Delivery:

  • Lure Preparation: The test compound, dissolved in a suitable solvent (e.g., hexane), is applied to a dispenser, such as a rubber septum or filter paper.[1][7] A range of doses is prepared to test the dose-response relationship.

  • Source Placement: The odor source is placed at the upwind end of the wind tunnel.[7]

4. Behavioral Observation:

  • Insect Release: A single male moth is released from a platform at the downwind end of the tunnel.

  • Observation Period: Each moth is observed for a fixed period (e.g., 5 minutes).[7]

  • Recorded Behaviors: A sequence of behaviors is recorded, including:

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the odor source.

    • Distance flown: Progression up the tunnel (e.g., reaching 150 cm, 100 cm, 50 cm from the source).[7]

    • Source contact: Landing on or near the odor source.

    • Post-landing behaviors: Wing fanning, hairpencil display, and copulatory attempts.

5. Data Analysis:

  • The percentage of males exhibiting each behavior at different doses is calculated. Statistical tests (e.g., chi-square) are used to determine significant differences between treatments.

Field Trapping Protocol

Field trapping experiments assess the attractiveness of pheromone lures under natural conditions.

1. Trap and Lure Preparation:

  • Traps: Standard insect traps (e.g., delta traps) are used.

  • Lures: Rubber septa are impregnated with the test compounds at various doses. Control traps are baited with a solvent-only lure.

2. Experimental Design:

  • Trap Placement: Traps are placed in the field in a randomized block design, with a set distance between traps (e.g., 10 m) to avoid interference.

  • Replication: The experiment is replicated over several locations and times.

3. Data Collection and Analysis:

  • Trap Servicing: Traps are checked at regular intervals (e.g., every 2-3 days), and the number of captured moths is recorded.

  • Statistical Analysis: The mean trap catch for each treatment is calculated. Analysis of variance (ANOVA) or non-parametric equivalents are used to compare the attractiveness of different doses.

Visualizing Olfactory Signaling and Experimental Workflows

To further elucidate the mechanisms and processes involved in the insect dose-response relationship, the following diagrams are provided.

Olfactory_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Odorant Pheromone Molecule (this compound) Pore Sensillar Pore Odorant->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Binding OR Olfactory Receptor (OR) + Orco OBP->OR Transport & Delivery IonChannel Ion Channel OR->IonChannel Activation Neuron Olfactory Receptor Neuron (ORN) Signal Action Potential Neuron->Signal Signal Transduction IonChannel->Neuron Depolarization Glomerulus Glomerulus Signal->Glomerulus ProjectionNeuron Projection Neuron Glomerulus->ProjectionNeuron Synaptic Transmission Brain Higher Brain Centers ProjectionNeuron->Brain Signal Relay BehavioralResponse BehavioralResponse Brain->BehavioralResponse Behavioral Output

Caption: Generalized insect olfactory signaling pathway.

Wind_Tunnel_Workflow cluster_Setup Experimental Setup cluster_Execution Bioassay Execution cluster_Data Data Analysis A1 Prepare Pheromone Doses B1 Place Odor Source Upwind A1->B1 A2 Acclimatize Insects B2 Release Insect Downwind A2->B2 A3 Calibrate Wind Tunnel (Airflow, Light, Temp, RH) A3->B1 B3 Observe & Record Behavior (5 min) B2->B3 C1 Quantify Behavioral Responses (% Take-off, Upwind Flight, etc.) B3->C1 C2 Statistical Comparison of Doses C1->C2 C3 Generate Dose-Response Curve C2->C3

Caption: Workflow for a wind tunnel bioassay.

References

Safety Operating Guide

Proper Disposal of (E)-7-Dodecenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E)-7-Dodecenal , a synthetic unsaturated aldehyde, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial due to the compound's potential hazards, including skin and eye irritation, and its toxicity to aquatic life with long-lasting effects.[1][2]

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[3]

Disposal Procedures

The primary principle for the disposal of this compound is that it must be treated as hazardous waste.[4] Under no circumstances should it be poured down the drain or mixed with regular trash. [4][5] Improper disposal can lead to environmental contamination and potential violations of regulatory standards.[2]

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.[4][5] It is best practice to use the original container if it is in good condition. If reusing a container, ensure it is clean, dry, and compatible with aldehydes. The container must be clearly labeled as "Hazardous Waste" and list all its components, including this compound and any solvents, with their approximate percentages.[4][5]

    • Do not mix this compound waste with other incompatible chemical waste streams.[5][6] For instance, avoid mixing with strong oxidizing agents, strong bases, or strong reducing agents.[1]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[3][6] The storage area should have secondary containment to prevent spills from spreading.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][5] They will provide specific instructions on packaging and labeling for transport.

    • Never attempt to transport hazardous waste yourself unless you are trained and authorized to do so.[4]

Quantitative Disposal Guidelines

Specific quantitative disposal limits for this compound are not broadly published and are typically determined by local, state, and national regulations. The following table summarizes general qualitative guidelines derived from safety data sheets and laboratory waste management protocols.

ParameterGuidelineCitation
Disposal Method Must be disposed of as hazardous waste through an approved waste disposal plant.[1][2]
Sewer Disposal Strictly prohibited.[4][5]
Solid Waste Disposal Strictly prohibited for the chemical itself. Empty, triple-rinsed containers may be disposed of as regular trash if local regulations permit, with the rinsate collected as hazardous waste.[4][5]
Container Labeling Must be clearly labeled "Hazardous Waste" with all chemical components and percentages listed.[4][5]

Experimental Protocol for Neutralization (General Aldehyde Procedure)

Objective: To convert the reactive aldehyde group to a less hazardous carboxylic acid salt before collection as hazardous waste. This does not render the waste non-hazardous but can be a required pre-treatment step in some facilities.

Materials:

  • Waste this compound solution

  • Potassium permanganate (KMnO₄) solution

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate reaction vessel (e.g., round-bottom flask)

  • Personal Protective Equipment (PPE)

Procedure:

  • In a well-ventilated fume hood, place the waste this compound solution in the reaction vessel with a stir bar.

  • Slowly add a solution of potassium permanganate while stirring. The reaction is exothermic, so the addition should be controlled to prevent overheating. A general stoichiometry for aldehyde oxidation by permanganate is 3 moles of aldehyde to 2 moles of potassium permanganate.[7]

  • Continue stirring and monitor the reaction. The disappearance of the purple color of the permanganate indicates its consumption.

  • After the reaction is complete, check the pH of the solution. Neutralize the solution to a pH of approximately 7 with a dilute acid or base as needed.[7]

  • Collect the treated solution in a properly labeled hazardous waste container for disposal through your institution's EHS office.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a labeled, sealed container ppe->collect check_local_regs Consult Institutional and Local Regulations collect->check_local_regs no_drain Prohibited: Do NOT pour down drain check_local_regs->no_drain Sewer Disposal? no_trash Prohibited: Do NOT dispose in regular trash check_local_regs->no_trash Solid Waste? store Store in designated hazardous waste area check_local_regs->store Proper Channel contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (E)-7-Dodecenal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (E)-7-Dodecenal in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on data for the structurally similar and hazardous compound (E)-2-dodecenal and general safety principles for handling aldehydes. It is crucial to handle this compound with the assumption that it possesses similar hazards.

Hazard Summary

This compound is presumed to share hazards with similar unsaturated aldehydes, which are known to cause skin irritation, serious eye irritation, and may lead to allergic skin reactions.[1][2] It is also considered to be toxic to aquatic life with long-lasting effects.[1]

Key Hazards:

  • Causes skin irritation.[1][2]

  • May cause an allergic skin reaction.[2]

  • Causes serious eye irritation.[1][2]

  • Very toxic to aquatic life with long-lasting effects.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound are not established, physical and chemical properties are available. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₂H₂₂OPubChem[3]
Molecular Weight 182.30 g/mol PubChem[3]
Boiling Point Not available
Flash Point Not available
Physical State Liquid (presumed)
Solubility Insoluble in water (presumed based on similar compounds)[2]
Occupational Exposure Limits (OELs) Not established

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to prevent skin and eye contact. The following PPE is mandatory when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are a minimum requirement. For splash hazards, chemical safety goggles and a face shield are essential.[4]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant suit may be necessary.[5]

  • Respiratory Protection: Use in a well-ventilated area. If vapors or mists are generated and cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an organic vapor cartridge is required.

Experimental Protocols: Safe Handling and Operational Plan

Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.
  • Store in a tightly sealed, properly labeled container.
  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
  • An inert atmosphere for storage is recommended for similar compounds.[2]

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.
  • Avoid direct contact with skin, eyes, and clothing.[6]
  • Do not breathe vapors or mists.[6]
  • Use the smallest quantity necessary for the experiment.
  • Ensure an eyewash station and safety shower are readily accessible.[2]
  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
  • Collect the absorbed material into a sealed, labeled container for proper disposal.
  • Ventilate the area of the spill.
  • For large spills, evacuate the area and contact emergency response personnel.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][6] Do not dispose of it down the drain or in regular trash.

  • Environmental Precautions: Avoid release into the environment.[6] Due to its toxicity to aquatic life, even small amounts can be harmful.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve Chemical Retrieve Chemical Prepare Work Area->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.